molecular formula C21H28ClFN2O3S B560520 (R)-Gyramide A Hydrochloride

(R)-Gyramide A Hydrochloride

Cat. No.: B560520
M. Wt: 443.0 g/mol
InChI Key: LLHBXQVGBTVEDP-FSRHSHDFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Novel bacterial DNA gyrase inhibitor, exhibiting antimicrobial activity and inhibiting bacterial cell division;  High Quality Biochemicals for Research Uses

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-methyl-N-[(3R)-1-[(4-propan-2-yloxyphenyl)methyl]pyrrolidin-3-yl]benzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O3S.ClH/c1-15(2)27-20-8-5-17(6-9-20)13-24-11-10-19(14-24)23-28(25,26)21-12-18(22)7-4-16(21)3;/h4-9,12,15,19,23H,10-11,13-14H2,1-3H3;1H/t19-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHBXQVGBTVEDP-FSRHSHDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)S(=O)(=O)NC2CCN(C2)CC3=CC=C(C=C3)OC(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)F)S(=O)(=O)N[C@@H]2CCN(C2)CC3=CC=C(C=C3)OC(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClFN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (R)-Gyramide A Hydrochloride: A Novel Bacterial DNA Gyrase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Gyramide A hydrochloride is a novel synthetic small molecule that has emerged as a potent and specific inhibitor of bacterial DNA gyrase. This technical guide provides a comprehensive overview of its discovery, synthesis, mechanism of action, and antibacterial activity. By targeting a previously unexploited site on the GyrA subunit of DNA gyrase, (R)-Gyramide A presents a promising new avenue for the development of antibiotics, particularly against drug-resistant bacterial strains. This document includes detailed experimental protocols for its synthesis and key biological assays, along with a summary of its quantitative data and a visualization of its mechanism of action.

Discovery and Background

(R)-Gyramide A, initially designated as 534F6, was identified through a cell-based high-throughput screen designed to discover new inhibitors of bacterial cell division. The screen identified compounds that induced a filamentous phenotype in Escherichia coli, a hallmark of cell division inhibition. Subsequent studies revealed that the (R)-enantiomer of Gyramide A was significantly more active than the (S)-enantiomer, suggesting a specific biological target.

Target identification studies definitively pointed to DNA gyrase as the primary cellular target of (R)-Gyramide A.[1] DNA gyrase is an essential bacterial enzyme, a type II topoisomerase, responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription. It is a well-established target for several classes of antibiotics, including the quinolones and aminocoumarins. However, the rise of bacterial resistance to these existing drugs necessitates the discovery of new inhibitors with novel mechanisms of action.

Mechanism of Action

(R)-Gyramide A functions as a bacteriostatic agent by competitively inhibiting the ATPase activity of DNA gyrase.[2] This inhibition prevents the enzyme from introducing negative supercoils into the bacterial chromosome. Unlike quinolone antibiotics, which trap the gyrase-DNA cleavage complex, (R)-Gyramide A does not stabilize double-strand DNA breaks. Instead, its inhibition of gyrase's supercoiling activity leads to an altered chromosomal topology, characterized by abnormally localized and condensed chromosomes.[2]

This disruption of DNA topology has several downstream consequences:

  • Inhibition of DNA Replication: The altered superhelical state of the chromosome blocks the progression of replication forks.

  • Induction of the SOS Response: The stalled replication forks trigger the SOS DNA damage response, leading to cell filamentation.

  • Interruption of Chromosome Segregation: The condensed and improperly organized chromosomes cannot be segregated correctly into daughter cells.

Crucially, (R)-Gyramide A is a specific inhibitor of DNA gyrase and does not significantly affect the activity of the closely related bacterial enzyme, topoisomerase IV.[2] This specificity is advantageous as it reduces the likelihood of off-target effects. Furthermore, bacterial mutants with reduced susceptibility to (R)-Gyramide A do not exhibit cross-resistance to existing DNA gyrase inhibitors like ciprofloxacin and novobiocin, indicating a distinct binding site and mechanism of action.[2]

Signaling Pathway of (R)-Gyramide A Action

GyramideA_Pathway GyramideA (R)-Gyramide A Gyrase DNA Gyrase (GyrA/GyrB) GyramideA->Gyrase Inhibits Supercoiling DNA Supercoiling Gyrase->Supercoiling Catalyzes ATP ATP ATP->Gyrase Binds Replication DNA Replication Supercoiling->Replication Enables Segregation Chromosome Segregation Supercoiling->Segregation Enables SOS SOS Response Replication->SOS Stalling induces Growth Bacterial Growth Inhibition Replication->Growth Leads to SOS->Growth Contributes to inhibition Segregation->Growth Leads to

Caption: Mechanism of action of (R)-Gyramide A.

Quantitative Data Summary

The biological activity of (R)-Gyramide A has been quantified through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: DNA Gyrase Inhibition
CompoundTarget EnzymeIC50 (µM)Reference
(R)-Gyramide AE. coli DNA Gyrase3.3[1]
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
Bacterial StrainMIC (µM)
Escherichia coli10-80
Pseudomonas aeruginosa10-80
Salmonella enterica10-80

Note: MIC values can vary depending on the specific strain and assay conditions.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for key biological assays used to characterize its activity.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. The following is a representative synthetic protocol based on the synthesis of related N-benzyl-3-sulfonamidopyrrolidines.

Step 1: Synthesis of (R)-N-Boc-3-aminopyrrolidine

This starting material is commercially available.

Step 2: Sulfonylation of (R)-N-Boc-3-aminopyrrolidine

  • Dissolve (R)-N-Boc-3-aminopyrrolidine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 5-fluoro-2-methylbenzenesulfonyl chloride (1.1 eq) in DCM to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected sulfonamide.

  • Purify the crude product by flash column chromatography on silica gel.

Step 3: Deprotection of the N-Boc Group

  • Dissolve the purified N-Boc protected sulfonamide (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the deprotected sulfonamide.

Step 4: N-Benzylation

  • Suspend the hydrochloride salt from the previous step (1.0 eq) in a suitable solvent such as methanol.

  • Add 4-(1-methylethoxy)benzaldehyde (1.1 eq) and sodium cyanoborohydride (1.5 eq) to the suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench by the addition of water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain (R)-Gyramide A.

Step 5: Formation of the Hydrochloride Salt

  • Dissolve the purified (R)-Gyramide A in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Add a solution of HCl in diethyl ether (e.g., 2 M) dropwise until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Synthetic Workflow

Synthesis_Workflow Start (R)-N-Boc-3-aminopyrrolidine Step1 Sulfonylation (5-fluoro-2-methylbenzenesulfonyl chloride, Et3N, DCM) Start->Step1 Intermediate1 N-Boc protected sulfonamide Step1->Intermediate1 Step2 Boc Deprotection (4M HCl in dioxane) Intermediate1->Step2 Intermediate2 Sulfonamide hydrochloride Step2->Intermediate2 Step3 Reductive Amination (4-(1-methylethoxy)benzaldehyde, NaBH3CN, MeOH) Intermediate2->Step3 Product (R)-Gyramide A Step3->Product Step4 Salt Formation (HCl in Et2O) Product->Step4 FinalProduct This compound Step4->FinalProduct

Caption: Synthetic workflow for this compound.

DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Relaxed pBR322 DNA

  • E. coli DNA Gyrase (GyrA and GyrB subunits)

  • 5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.6, 125 mM KCl, 25 mM MgCl₂, 2.5 mM DTT, 9 mM spermidine, 32.5% glycerol)

  • 10 mM ATP solution

  • This compound stock solution (in DMSO)

  • Stop Solution/Loading Dye (e.g., 5% SDS, 25% Ficoll-400, 0.025% bromophenol blue)

  • Agarose gel (1%) in TBE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, combine:

    • 4 µL 5X Assay Buffer

    • 2 µL 10 mM ATP

    • 1 µL relaxed pBR322 DNA (e.g., 0.5 µg)

    • 1 µL of this compound at various concentrations (or DMSO for control)

    • x µL sterile deionized water to bring the volume to 18 µL.

  • Initiate the reaction by adding 2 µL of DNA gyrase enzyme mix (pre-mixed GyrA and GyrB subunits).

  • Incubate the reactions at 37 °C for 1 hour.

  • Stop the reactions by adding 5 µL of Stop Solution/Loading Dye.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis at a constant voltage until the dye front has migrated an appropriate distance.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Inhibition of supercoiling is observed as a decrease in the amount of the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is commonly used.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Sterile saline or PBS

Procedure:

  • Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. Typically, 100 µL of broth is added to each well, and then the compound is serially diluted across the plate.

  • Prepare a bacterial inoculum standardized to approximately 5 x 10⁵ colony-forming units (CFU)/mL in CAMHB.

  • Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. The final volume in each well will be 200 µL.

  • Include a positive control well (bacteria in broth without the compound) and a negative control well (broth only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth.

Conclusion and Future Perspectives

This compound represents a promising new class of bacterial DNA gyrase inhibitors with a distinct mechanism of action. Its specificity for gyrase over topoisomerase IV and its activity against a range of bacterial pathogens make it an attractive lead compound for the development of new antibiotics. The lack of cross-resistance with existing gyrase inhibitors is particularly significant in the face of rising antibiotic resistance.

Future research should focus on optimizing the structure of (R)-Gyramide A to improve its potency, expand its antibacterial spectrum, and enhance its pharmacokinetic properties. Further studies are also needed to fully elucidate the molecular interactions between (R)-Gyramide A and its binding site on the GyrA subunit of DNA gyrase, which could guide the rational design of next-generation inhibitors. The detailed protocols provided in this guide should facilitate further research and development in this promising area of antibiotic discovery.

References

(R)-Gyramide A Hydrochloride: A Deep Dive into its Mechanism of Action as a Bacterial DNA Gyrase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The rise of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. (R)-Gyramide A Hydrochloride has emerged as a promising candidate, belonging to the N-benzyl-3-sulfonamidopyrrolidine class of compounds. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, cellular consequences, and antibacterial activity. The information presented herein is intended to support further research and drug development efforts in the field of antibacterial therapeutics.

Core Mechanism of Action: Inhibition of Bacterial DNA Gyrase

This compound exerts its antibacterial effect by specifically targeting and inhibiting bacterial DNA gyrase, a type II topoisomerase essential for bacterial survival.[1][2][3][4] DNA gyrase is responsible for introducing negative supercoils into the bacterial chromosome, a process crucial for DNA replication, transcription, and repair.[5]

The inhibitory action of (R)-Gyramide A is characterized by the following key features:

  • Competitive Inhibition of ATPase Activity: (R)-Gyramide A competitively inhibits the ATPase activity of the GyrB subunit of DNA gyrase.[5] This inhibition prevents the enzyme from utilizing ATP, which is essential for its supercoiling function.

  • Disruption of DNA Supercoiling: By inhibiting the ATPase activity, (R)-Gyramide A disrupts the supercoiling activity of DNA gyrase.[1][2][3][4] This leads to an altered topological state of the bacterial chromosome.[5]

  • Specificity for DNA Gyrase: A significant advantage of (R)-Gyramide A is its high specificity for DNA gyrase. It does not inhibit the closely related bacterial enzyme, topoisomerase IV, nor does it affect human topoisomerase IIα, indicating a favorable selectivity profile.[1][2][5]

Cellular Consequences of DNA Gyrase Inhibition

The inhibition of DNA gyrase by (R)-Gyramide A triggers a cascade of events within the bacterial cell, ultimately leading to the cessation of growth. The primary cellular consequences include:

  • Abnormal Chromosome Condensation: Treatment of bacteria with (R)-Gyramide A results in abnormally localized and condensed chromosomes.[5]

  • Blockade of DNA Replication and Segregation: The altered DNA topology directly interferes with the progression of the replication fork, halting DNA replication and interrupting the proper segregation of chromosomes into daughter cells.[5]

  • Induction of the SOS Response: The disruption of DNA replication and the resulting DNA damage induce the bacterial SOS response, a global response to DNA damage. This often leads to cell filamentation, a characteristic phenotype observed in bacteria treated with DNA gyrase inhibitors.[5]

  • Bacteriostatic Effect: The culmination of these cellular effects is a bacteriostatic action, meaning that (R)-Gyramide A inhibits bacterial growth and proliferation rather than directly killing the cells.[5]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound and its analogs.

ParameterValueOrganism/EnzymeNotesSource
IC50 (Supercoiling) 3.3 µME. coli DNA GyraseIn vitro supercoiling assay.[1][2][3][4]
MIC 10-80 µME. coliMinimum Inhibitory Concentration.[1][2][3][4]
MIC 10-80 µMP. aeruginosaMinimum Inhibitory Concentration.[1][2][3][4]
MIC 10-80 µMS. entericaMinimum Inhibitory Concentration.[1][2][3][4]
MIC 10-40 µMS. aureusIn combination with an efflux pump inhibitor.[1]
MIC 10-40 µMS. pneumoniaeIn combination with an efflux pump inhibitor.[1]
Ki Not explicitly statedE. coli DNA GyraseIndicated as a competitive inhibitor of ATPase activity.[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

GyramideA_Mechanism cluster_drug This compound cluster_target Bacterial Cell cluster_effects Cellular Effects Gyramide (R)-Gyramide A Gyrase DNA Gyrase (GyrA/GyrB) Gyramide->Gyrase Inhibits SupercoiledDNA Supercoiled DNA Gyrase->SupercoiledDNA Catalyzes Replication DNA Replication Blocked Gyrase->Replication ATP ATP ATP->Gyrase Binds DNA Relaxed DNA DNA->Gyrase Segregation Chromosome Segregation Interrupted Replication->Segregation SOS SOS Response Induced Segregation->SOS Growth Bacterial Growth Inhibited (Bacteriostatic) SOS->Growth

Figure 1: Mechanism of action of this compound.

Gyrase_Assay_Workflow start Start prepare_reagents Prepare Reaction Mix: - Relaxed Plasmid DNA - Assay Buffer - ATP start->prepare_reagents add_gyrase Add DNA Gyrase prepare_reagents->add_gyrase add_gyramide Add (R)-Gyramide A (or vehicle) add_gyrase->add_gyramide incubate Incubate at 37°C add_gyramide->incubate stop_reaction Stop Reaction (e.g., with SDS/Proteinase K) incubate->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis visualize Visualize DNA Bands (e.g., Ethidium Bromide Staining) gel_electrophoresis->visualize analyze Analyze Results: Compare supercoiled vs. relaxed DNA visualize->analyze end End analyze->end

References

(R)-Gyramide A Hydrochloride: A Technical Guide to its Function as a Bacterial DNA Gyrase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents with unique mechanisms of action. (R)-Gyramide A Hydrochloride has emerged as a promising candidate, targeting the essential bacterial enzyme DNA gyrase. This technical guide provides an in-depth analysis of (R)-Gyramide A, detailing its mechanism of action, bioactivity, and the experimental protocols used for its characterization. Unlike conventional gyrase inhibitors such as quinolones and aminocoumarins, (R)-Gyramide A exhibits a distinct inhibitory profile, making it a valuable tool for combating drug-resistant pathogens and a lead compound for future antibiotic development.

Introduction: DNA Gyrase as a Prime Antibacterial Target

DNA gyrase is a type II topoisomerase essential for bacterial survival but absent in higher eukaryotes, making it an ideal target for antibacterial therapy.[1] This enzyme manages DNA topology by introducing negative supercoils into the bacterial chromosome, a process crucial for relieving the torsional strain that arises during DNA replication and transcription.[2][3] DNA gyrase is a tetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2).[2] The GyrA subunit is responsible for DNA cleavage and reunion, while the GyrB subunit harbors the ATPase activity that powers the strand passage reaction.[2] Inhibition of this enzyme leads to disruptions in DNA replication and segregation, ultimately resulting in bacterial cell death or growth arrest.[2][4]

Mechanism of Action of (R)-Gyramide A

(R)-Gyramide A is a specific inhibitor of bacterial DNA gyrase, demonstrating a mechanism that is distinct from established inhibitor classes.[2][5] Its primary mode of action is the competitive inhibition of the ATPase activity associated with the GyrB subunit.[2][6] This prevents the enzyme from hydrolyzing ATP, which is necessary to introduce negative supercoils into the DNA.[2][4]

The inhibition of the supercoiling function leads to an altered topological state of the bacterial chromosome.[2][6] This abnormal chromosome condensation blocks DNA replication forks and interrupts chromosome segregation.[2][4][6] Consequently, the cell's DNA damage response, known as the SOS pathway, is activated, leading to cell filamentation and a bacteriostatic effect that halts bacterial growth.[2][4][6]

Crucially, (R)-Gyramide A is a specific inhibitor of DNA gyrase and does not affect the closely related bacterial enzyme, topoisomerase IV.[2][6][7] This specificity, combined with its unique mechanism, results in a lack of cross-resistance with quinolone- and aminocoumarin-resistant bacterial strains.[2][5]

cluster_cycle DNA Gyrase Catalytic Cycle cluster_inhibition Inhibition Pathway Relaxed_DNA Relaxed DNA Gyrase_Complex Gyrase-DNA Complex Formation Relaxed_DNA->Gyrase_Complex ATP_Binding ATP Binding to GyrB Gyrase_Complex->ATP_Binding DNA_Cleavage G-Gate DNA Cleavage (GyrA) ATP_Binding->DNA_Cleavage T_Segment_Passage T-Segment Passage DNA_Cleavage->T_Segment_Passage DNA_Ligation G-Gate Ligation (GyrA) T_Segment_Passage->DNA_Ligation ATP_Hydrolysis ATP Hydrolysis & Reset DNA_Ligation->ATP_Hydrolysis Supercoiled_DNA Supercoiled DNA Released ATP_Hydrolysis->Supercoiled_DNA Gyramide_A (R)-Gyramide A Gyramide_A->ATP_Hydrolysis Competitively Inhibits

Diagram 1. DNA Gyrase Catalytic Cycle and Gyramide A Inhibition.

Start (R)-Gyramide A Inhibit_Gyrase Inhibition of DNA Gyrase (ATPase Activity) Start->Inhibit_Gyrase Alter_Topology Altered Chromosome Topology (Prevents Negative Supercoiling) Inhibit_Gyrase->Alter_Topology Block_Replication Blockage of DNA Replication Fork Alter_Topology->Block_Replication SOS Induction of SOS Response Block_Replication->SOS Filamentation Cell Filamentation SOS->Filamentation End Bacteriostatic Effect (Cell Growth Arrest) Filamentation->End

Diagram 2. Cellular Consequences of (R)-Gyramide A Action.

Quantitative Bioactivity Data

The inhibitory activity and antibacterial spectrum of (R)-Gyramide A and its analogs have been quantified through various in vitro assays. The data highlights its potency and effectiveness against a range of bacterial pathogens.

Table 1: In Vitro Inhibitory Activity of (R)-Gyramide A and Analogs

Compound Assay Target IC50 Value Reference(s)
(R)-Gyramide A Supercoiling Inhibition DNA Gyrase 3.3 µM [7][8][9][10]

| Gyramide Analogs | Supercoiling Inhibition | DNA Gyrase | 47 - 170 nM |[5] |

Table 2: Antibacterial Spectrum (Minimum Inhibitory Concentration - MIC)

Compound Bacterial Species MIC Range Reference(s)
(R)-Gyramide A Escherichia coli 10 - 80 µM [7]
(R)-Gyramide A Pseudomonas aeruginosa 10 - 80 µM [7]
(R)-Gyramide A Salmonella enterica 10 - 80 µM [7]
Gyramide Analogs Gram-positive spp. (Bacillus, Enterococcus, Staphylococcus, Streptococcus) Active (specific values not detailed) [5]

| Gyramide Analogs | Gram-negative spp. (E. coli, Shigella flexneri, S. enterica) | Active against 3 of 10 strains tested |[5] |

Detailed Experimental Protocols

The characterization of (R)-Gyramide A as a DNA gyrase inhibitor relies on specific biochemical and microbiological assays. The methodologies for these key experiments are detailed below.

DNA Gyrase Supercoiling Inhibition Assay

This assay visually determines the effect of an inhibitor on the primary function of DNA gyrase: converting relaxed plasmid DNA into its supercoiled form.

  • Principle: In the presence of ATP, DNA gyrase introduces negative supercoils into a relaxed circular plasmid. The resulting supercoiled DNA migrates faster through an agarose gel than its relaxed counterpart. An effective inhibitor will prevent this conversion, resulting in a higher proportion of relaxed DNA.

  • Materials and Reagents:

    • Purified E. coli DNA gyrase enzyme.[11]

    • Relaxed, covalently closed circular plasmid DNA (e.g., pBR322).

    • 5X Assay Buffer: 35 mM Tris-HCl (pH 7.5-8.0), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 6.5% glycerol, 0.1 mg/mL BSA.[11][12]

    • 10 mM ATP solution.[13]

    • 5 mM spermidine.[11]

    • This compound dissolved in DMSO.

    • Stop Buffer/Loading Dye: 2% SDS, 200 mM EDTA, bromophenol blue.[12]

    • 1% Agarose gel in 1X TAE buffer.

    • Ethidium bromide staining solution (1 µg/mL).

  • Protocol:

    • On ice, prepare a reaction mixture containing assay buffer, 1.75 mM ATP, 5 mM spermidine, and 300-400 ng of relaxed plasmid DNA.[11][12]

    • Add varying concentrations of (R)-Gyramide A (dissolved in DMSO) to individual reaction tubes. Include a no-inhibitor control (DMSO only) and a no-enzyme control.[11]

    • Initiate the reaction by adding a defined unit of DNA gyrase (e.g., 2 units) to each tube for a final volume of 20-30 µL.[11]

    • Mix gently and incubate the reactions for 30 minutes at 37°C.[11]

    • Terminate the reaction by adding stop buffer/loading dye.[11]

    • Load the samples onto a 1% agarose gel and perform electrophoresis at a low voltage (e.g., 25-90 V) for an extended period (e.g., 90 minutes to overnight) to ensure clear separation of topoisomers.[11]

    • Stain the gel with ethidium bromide, destain in water, and visualize under UV light.

  • Data Analysis: The IC50 value is determined as the concentration of (R)-Gyramide A that results in 50% inhibition of the supercoiling activity compared to the no-inhibitor control.

start Start prep Prepare Reaction Mix (Relaxed Plasmid, Buffer, ATP) start->prep add_inhibitor Aliquot mix and add (R)-Gyramide A or DMSO control prep->add_inhibitor add_enzyme Add DNA Gyrase Enzyme to start reaction add_inhibitor->add_enzyme incubate Incubate at 37°C for 30 minutes add_enzyme->incubate stop_reaction Stop Reaction (add SDS/EDTA Stop Buffer) incubate->stop_reaction gel Agarose Gel Electrophoresis stop_reaction->gel visualize Stain (Ethidium Bromide) & Visualize under UV gel->visualize analyze Analyze Results: Compare relaxed vs. supercoiled bands visualize->analyze end End analyze->end

Diagram 3. Workflow for the DNA Gyrase Supercoiling Inhibition Assay.
Gyrase ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by the GyrB subunit, which is inhibited by (R)-Gyramide A.

  • Principle: A coupled-enzyme spectrophotometric assay is used. The hydrolysis of ATP to ADP by gyrase is coupled to the oxidation of NADH by pyruvate kinase and lactate dehydrogenase. The rate of ATP hydrolysis is directly proportional to the decrease in NADH absorbance at 340 nm.[2][12]

  • Materials and Reagents:

    • Purified E. coli DNA gyrase.

    • ATPase Buffer: 10 mM Tris-HCl (pH 7.5), 0.2 mM EDTA, 1 mM MgCl₂, 1 mM DTT, 2% glycerol.[12]

    • Relaxed plasmid DNA.

    • Phosphoenol pyruvate (PEP).

    • NADH.

    • Pyruvate kinase (PK).

    • Lactate dehydrogenase (LDH).

    • ATP.

  • Protocol:

    • In a UV-transparent cuvette or microplate, prepare a reaction mixture containing ATPase buffer, DNA gyrase, relaxed plasmid DNA, PEP, NADH, PK, and LDH.[12]

    • Add varying concentrations of (R)-Gyramide A or a DMSO control.

    • Incubate the mixture at 37°C for 5 minutes to equilibrate.[12]

    • Initiate the reaction by adding ATP.[12]

    • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: The rate of NADH oxidation (decrease in A340) is calculated for each inhibitor concentration. The data is used to determine the mode of inhibition (e.g., competitive) and calculate inhibitory constants like Ki.[2]

Conclusion and Future Perspectives

This compound represents a significant development in the search for new antibiotics. Its novel mechanism of action, centered on the competitive inhibition of the DNA gyrase ATPase activity, distinguishes it from existing drugs and provides a powerful tool against resistant bacterial strains.[2][6] The specificity for gyrase over topoisomerase IV and the lack of cross-resistance with fluoroquinolones underscore its therapeutic potential.[2][5] The detailed protocols provided herein serve as a foundation for further investigation and characterization of this and related compounds. Future structure-activity relationship (SAR) studies on the gyramide scaffold could lead to the development of analogs with enhanced potency and improved pharmacokinetic profiles, paving the way for a new class of clinically effective antibacterial agents.[4]

References

An In-depth Technical Guide on the Core Chemical Properties of (R)-Gyramide A Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Gyramide A Hydrochloride is a synthetic small molecule that has garnered significant interest within the scientific community for its potent and selective inhibitory activity against bacterial DNA gyrase.[1][2][3] This enzyme, a type II topoisomerase, is essential for bacterial DNA replication, transcription, and repair, making it a well-established target for antibacterial agents. Unlike many broad-spectrum antibiotics, (R)-Gyramide A demonstrates a notable specificity for DNA gyrase over the closely related topoisomerase IV, suggesting a distinct mechanism of action and a potential advantage in circumventing certain resistance pathways. This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action.

Core Chemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is paramount for its development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability. The core chemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₁H₂₇FN₂O₃S•HCl[1]
Molecular Weight 443.0 g/mol [1]
CAS Number 1793050-70-0[1]
Appearance White to beige powder
Solubility DMF: 50 mg/mLDMSO: 50 mg/mLEthanol: 50 mg/mLEthanol:PBS (pH 7.2) (1:1): 0.5 mg/mL[1][3]
Melting Point Data not publicly available
pKa Data not publicly available

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the verification of chemical properties and for advancing research and development. Below are established methodologies for determining the key physicochemical parameters of a compound like this compound.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline compound, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., digital melting point apparatus)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground, if necessary, and packed into a capillary tube to a height of 2-3 mm. The packing should be dense to ensure uniform heating.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a liquid is recorded as the completion of melting. The melting point is reported as this range.

Determination of Solubility

Solubility is a key determinant of a drug's bioavailability and is assessed in various solvents relevant to pharmaceutical and biological systems.

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. For hydrochloride salts, solubility can be pH-dependent.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer

  • pH meter

Procedure:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol) in a vial.

  • Equilibration: The vials are sealed and agitated in an orbital shaker or with a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The resulting suspension is centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved this compound is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is a critical parameter for predicting the ionization state of a drug at different physiological pH values.

Principle: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a hydrochloride salt of a basic compound, the pKa will govern the equilibrium between the cationic form and the neutral free base. Potentiometric titration is a common method for pKa determination.

Apparatus:

  • Potentiometric titrator with a pH electrode

  • Burette

  • Beaker

  • Magnetic stirrer

  • Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)

Procedure:

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water or a suitable co-solvent system.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH of the solution is monitored continuously using a calibrated pH electrode.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve, which corresponds to the point of half-neutralization. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point, from which the pKa can be calculated.

Mechanism of Action: DNA Gyrase Inhibition

(R)-Gyramide A acts as a bacterial DNA gyrase inhibitor.[1][2] DNA gyrase is a type II topoisomerase that introduces negative supercoils into bacterial DNA, a process essential for relieving torsional stress during DNA replication and transcription. The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits.

The proposed mechanism of action involves the following key steps, as illustrated in the signaling pathway diagram below:

  • (R)-Gyramide A Binding: (R)-Gyramide A binds to the DNA gyrase-DNA complex.

  • Inhibition of ATPase Activity: The binding of (R)-Gyramide A interferes with the ATPase activity of the GyrB subunit, which is crucial for the conformational changes required for DNA strand passage.

  • Stabilization of the Cleavage Complex: This inhibition stabilizes the transient covalent intermediate where the DNA is cleaved by the GyrA subunits.

  • Blockage of DNA Replication and Transcription: By trapping the enzyme in this state, (R)-Gyramide A prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. This ultimately blocks DNA replication and transcription, resulting in bacterial cell death.

GyramideA_Mechanism cluster_gyrase Bacterial DNA Gyrase Action cluster_inhibition This compound Inhibition DNA Relaxed DNA Gyrase_DNA_Complex Gyrase-DNA Complex DNA->Gyrase_DNA_Complex Binding Gyrase DNA Gyrase (GyrA + GyrB) Gyrase->Gyrase_DNA_Complex ADP_Pi ADP + Pi Gyrase_DNA_Complex->ADP_Pi Cleavage_Complex Cleavage Complex (Transient DNA Break) Gyrase_DNA_Complex->Cleavage_Complex ATP Hydrolysis ATP ATP ATP->Gyrase_DNA_Complex Supercoiled_DNA Negatively Supercoiled DNA Cleavage_Complex->Supercoiled_DNA Strand Passage & Re-ligation Inhibited_Complex Inhibited Ternary Complex (Gyrase-DNA-Gyramide A) Cleavage_Complex->Inhibited_Complex Cleavage_Complex->Inhibited_Complex GyramideA (R)-Gyramide A Hydrochloride GyramideA->Inhibited_Complex Binds to Gyrase-DNA Complex Block Blockage of Replication & Transcription Inhibited_Complex->Block Prevents Re-ligation Cell_Death Bacterial Cell Death Block->Cell_Death

Caption: Mechanism of DNA Gyrase Inhibition by this compound.

Experimental Workflow for Evaluating DNA Gyrase Inhibition

A common in vitro assay to determine the inhibitory activity of a compound against DNA gyrase is the supercoiling assay.

DNA_Gyrase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Relaxed_DNA Relaxed Plasmid DNA Incubation Incubate Components (e.g., 37°C for 1 hour) Relaxed_DNA->Incubation DNA_Gyrase Purified DNA Gyrase DNA_Gyrase->Incubation GyramideA_sol (R)-Gyramide A HCl (Various Concentrations) GyramideA_sol->Incubation ATP_sol ATP Solution ATP_sol->Incubation Gel_Electrophoresis Agarose Gel Electrophoresis Incubation->Gel_Electrophoresis Visualization Visualize DNA Bands (e.g., Ethidium Bromide Staining) Gel_Electrophoresis->Visualization IC50_Determination Determine IC50 Value Visualization->IC50_Determination

Caption: Workflow for DNA Gyrase Supercoiling Inhibition Assay.

Conclusion

This compound presents a promising scaffold for the development of novel antibacterial agents due to its specific inhibition of DNA gyrase. This guide provides a foundational understanding of its core chemical properties and the experimental methodologies required for their characterization. While some physical properties like the precise melting point and pKa are not currently in the public domain, the provided protocols offer a standardized approach for their determination. The elucidation of its mechanism of action, coupled with robust in vitro assays, will continue to drive further research into this and related compounds, aiding in the critical effort to combat bacterial resistance.

References

An In-depth Technical Guide to the Antibacterial Spectrum of (R)-Gyramide A Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Gyramide A Hydrochloride is a novel bacteriostatic agent that exhibits a unique mechanism of action by targeting bacterial DNA gyrase. This document provides a comprehensive overview of its antibacterial spectrum, mechanism of action, and detailed protocols for its evaluation. (R)-Gyramide A competitively inhibits the ATPase activity of Escherichia coli gyrase, leading to altered chromosome topology, which subsequently blocks DNA replication and segregation.[1][2] This inhibition triggers the SOS pathway, a bacterial stress response to DNA damage, ultimately halting cell division.[1][2][3] Notably, (R)-Gyramide A is a specific inhibitor of DNA gyrase and does not affect the closely related topoisomerase IV enzyme, nor does it exhibit cross-resistance with established gyrase inhibitors like ciprofloxacin and novobiocin.[1][2][3] This unique profile makes it an important tool for studying bacterial DNA topology and a promising lead for the development of new antibiotics.

Mechanism of Action

This compound functions as a specific inhibitor of bacterial DNA gyrase, a type II topoisomerase essential for bacterial survival.[4] DNA gyrase introduces negative supercoils into the bacterial chromosome, a process crucial for relieving torsional stress during DNA replication and transcription.[1][4]

The mechanism of inhibition by (R)-Gyramide A involves the following key steps:

  • Competitive Inhibition of ATPase Activity : (R)-Gyramide A competitively inhibits the ATPase activity of the GyrB subunit of DNA gyrase.[1][2] This prevents the enzyme from utilizing ATP, the energy source required for its supercoiling function.

  • Alteration of DNA Topology : By inhibiting the ATPase activity, (R)-Gyramide A blocks the introduction of negative supercoils, trapping the chromosome in a positively supercoiled state.[1][2]

  • Blockade of DNA Replication and Segregation : The abnormal superhelical state of the chromosome leads to condensed and abnormally localized chromosomes, which physically obstructs the progression of replication forks and interrupts chromosome segregation.[1][2]

  • Induction of the SOS Response : The stalled replication forks and altered DNA topology are recognized as DNA damage, which induces the bacterial SOS response.[1][2][3] This is a complex signaling pathway that, in this context, contributes to cell filamentation and ultimately, the cessation of cell growth.[2]

  • Bacteriostatic Effect : The culmination of these events is the inhibition of bacterial growth. (R)-Gyramide A is classified as a bacteriostatic agent, as the ratio of its minimum bactericidal concentration (MBC) to its minimum inhibitory concentration (MIC) is greater than four.[1]

A key advantage of (R)-Gyramide A is its high specificity for DNA gyrase over the related enzyme, topoisomerase IV, which is also a target for other classes of antibiotics like fluoroquinolones.[1][2]

Gyramide_A_Mechanism cluster_0 Bacterial Cell Gyramide_A (R)-Gyramide A Hydrochloride DNA_Gyrase DNA Gyrase (GyrA/GyrB) Gyramide_A->DNA_Gyrase Inhibits ATPase Activity ADP_Pi ADP + Pi DNA_Gyrase->ADP_Pi Hydrolysis Blocked Replication DNA Replication & Segregation DNA_Gyrase->Replication Alters DNA Supercoiling ATP ATP ATP->DNA_Gyrase Binds to GyrB SOS SOS Response (RecA, LexA) Replication->SOS Stalled Replication Forks Induce Growth_Inhibition Bacterial Growth Inhibition SOS->Growth_Inhibition Leads to

Figure 1: Mechanism of action of this compound.

Antibacterial Spectrum

This compound has demonstrated activity against a range of Gram-negative bacteria. Analogs of Gyramide A have also shown efficacy against both Gram-negative and Gram-positive organisms.

Data Presentation

The following table summarizes the known antibacterial activity of this compound and its potent analogs.

CompoundOrganismStrainMICReference
(R)-Gyramide A Escherichia coli-10-80 µM[5][6]
Pseudomonas aeruginosa-10-80 µM[5][6]
Salmonella enterica-10-80 µM[5][6]
Escherichia coliBW25113 ΔtolC4.1 µg/mL[7]
Gyramide Analogs Escherichia coliMultiple2–16 µg/mL[8]
(e.g., D, E, F) Edwardsiella tarda2–16 µg/mL[8]
Salmonella entericaTyphimurium2–16 µg/mL[8]
Shigella flexneri2–16 µg/mL[8]
Bacillus subtilisMultiple4–16 µg/mL[8]
Bacillus cereus4–16 µg/mL[8]
Enterococcus faecium4–16 µg/mL[8]
Staphylococcus aureus4–16 µg/mL[8]
Staphylococcus saprophyticus4–16 µg/mL[8]
Staphylococcus epidermidis4–16 µg/mL[8]
Streptococcus agalactiae4–16 µg/mL[8]
Enterococcus faecalis4–16 µg/mL[8]
Streptococcus pyogenes4–16 µg/mL[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Sterile 96-well round-bottom microtiter plates

  • Test compound (this compound) stock solution

  • Bacterial strains for testing

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Sterile petri dishes

  • Multipipettor

  • Spectrophotometer

  • Incubator (37°C)

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: a. From a fresh 18-24 hour agar plate, select several isolated colonies of the test bacterium. b. Suspend the colonies in sterile MHB. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this adjusted suspension 1:150 in MHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL. The final inoculum in the wells will be 5 x 10⁵ CFU/mL.[9]

  • Compound Dilution: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in MHB to twice the highest concentration to be tested. b. Dispense 100 µL of sterile MHB into all wells of a 96-well plate. c. Add 100 µL of the 2x concentrated compound solution to the wells in column 1. d. Using a multipipettor, perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10. e. Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no bacteria).[1]

  • Inoculation and Incubation: a. Inoculate each well (from column 1 to 11) with 5 µL of the diluted bacterial suspension. This will bring the final volume in each well to approximately 105 µL. b. Incubate the plate at 37°C for 18-24 hours.[2]

  • Reading the MIC: a. The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[2] This can be assessed visually or with a microplate reader measuring absorbance at 600 nm.

MIC_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Prep_Plate Prepare 96-Well Plate with MHB Start->Prep_Plate Inoculate Inoculate Wells with Bacteria Prep_Inoculum->Inoculate Serial_Dilution Perform 2-Fold Serial Dilution of (R)-Gyramide A Prep_Plate->Serial_Dilution Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Figure 2: Workflow for MIC determination by broth microdilution.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Purified E. coli DNA gyrase

  • Relaxed pBR322 plasmid DNA (substrate)

  • 5x Gyrase Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM Spermidine, 8.75 mM ATP, 32.5% glycerol, 0.5 mg/mL albumin)[10]

  • Test compound dilutions

  • Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose, TAE buffer, Ethidium bromide

  • Gel electrophoresis apparatus and imaging system

Procedure:

  • Reaction Setup: a. On ice, prepare a reaction mix containing the 5x assay buffer, relaxed pBR322 DNA (e.g., 400 ng per reaction), and sterile water. b. Aliquot the reaction mix into microfuge tubes. c. Add the test compound at various concentrations to the tubes. Include a no-compound control (positive control) and a no-enzyme control (negative control). d. Initiate the reaction by adding a defined unit of DNA gyrase (e.g., 8.9 nM) to each tube (except the no-enzyme control). The final reaction volume is typically 20-30 µL.[10]

  • Incubation: a. Incubate the reaction tubes at 37°C for 30-60 minutes.[10]

  • Termination and Analysis: a. Stop the reaction by adding 1/5 volume of stop buffer/loading dye. b. (Optional) To remove protein, add Proteinase K (to 50 µg/mL) and incubate for another 30 minutes at 37°C. c. Load the samples onto a 1% agarose gel containing ethidium bromide. d. Run the gel at a constant voltage (e.g., 90V for 90 minutes) until the supercoiled and relaxed forms of the plasmid are well-separated.[11] e. Visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the positive control.

DNA Gyrase ATPase Activity Assay

This is a coupled-enzyme assay that spectrophotometrically measures the rate of ATP hydrolysis by DNA gyrase. The regeneration of ATP from ADP and phosphoenolpyruvate (PEP) by pyruvate kinase is coupled to the oxidation of NADH by lactate dehydrogenase. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the ATPase activity.

Materials:

  • Purified E. coli DNA gyrase

  • 5x ATPase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM Potassium Glutamate, 50 mM Mg(OAc)₂, 25 mM DTT)

  • Linear pBR322 DNA

  • ATP, Phosphoenolpyruvate (PEP), NADH

  • Pyruvate kinase/Lactate dehydrogenase (PK/LDH) enzyme mix

  • Test compound dilutions

  • UV-transparent 96-well plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Setup: a. In a 96-well plate, prepare a reaction mix containing the assay buffer, linear DNA, PEP, NADH, and the PK/LDH enzyme mix. b. Add the test compound at various concentrations. Include appropriate controls. c. Add DNA gyrase to initiate the reaction.

  • Measurement: a. Immediately place the plate in a spectrophotometer pre-warmed to 37°C. b. Add ATP to all wells to start the reaction. c. Monitor the decrease in absorbance at 340 nm over time (e.g., for 30-60 minutes).[10]

  • Data Analysis: a. Calculate the rate of ATP hydrolysis from the rate of change in absorbance, using the extinction coefficient for NADH (6220 M⁻¹cm⁻¹). b. Determine the IC₅₀ value of the compound by plotting the percentage of inhibition against the compound concentration.

Topoisomerase IV Decatenation Assay

This assay is crucial to determine the specificity of (R)-Gyramide A. It measures the ability of Topoisomerase IV to separate catenated (interlinked) DNA circles, typically kinetoplast DNA (kDNA), into individual minicircles.

Materials:

  • Purified E. coli Topoisomerase IV

  • Kinetoplast DNA (kDNA) substrate

  • 5x Topo IV Assay Buffer (e.g., 200 mM HEPES-KOH pH 7.6, 500 mM Potassium Glutamate, 50 mM Mg(OAc)₂, 50 mM DTT, 5 mM ATP)[1]

  • Test compound dilutions

  • Stop Buffer/Loading Dye

  • Agarose, TAE buffer, Ethidium bromide

  • Gel electrophoresis apparatus and imaging system

Procedure:

  • Reaction Setup: a. On ice, prepare a reaction mix containing the 5x assay buffer, kDNA (e.g., 200 ng per reaction), and sterile water. b. Aliquot the mix into tubes and add the test compound at various concentrations. c. Initiate the reaction by adding Topoisomerase IV. The final reaction volume is typically 20-30 µL.[1]

  • Incubation: a. Incubate the reactions at 37°C for 30 minutes.[1]

  • Termination and Analysis: a. Stop the reaction by adding stop buffer/loading dye. b. Load the samples onto a 1% agarose gel containing ethidium bromide. c. Run the gel until the decatenated minicircles are separated from the kDNA network, which remains in the well. d. Visualize under UV light. A specific gyrase inhibitor like (R)-Gyramide A should show no inhibition of Topoisomerase IV activity, meaning decatenated minicircles will be visible, similar to the no-compound control.[1][2]

References

Unveiling the Novelty of N-Benzyl-3-sulfonamidopyrrolidines: A Technical Guide to (R)-Gyramide A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of N-Benzyl-3-sulfonamidopyrrolidines, a promising class of novel antibacterial agents. The focus is on the compelling case of (R)-Gyramide A, a molecule that exemplifies the unique mechanism of action and therapeutic potential of this chemical scaffold. This document details its distinct mode of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes complex pathways and workflows to facilitate a deeper understanding for research and development applications.

The Novelty of (R)-Gyramide A: A New Paradigm in DNA Gyrase Inhibition

(R)-Gyramide A and its analogs have emerged from high-throughput screening as potent inhibitors of bacterial cell division.[1][2] Their novelty lies in a unique mechanism of action that targets DNA gyrase, an essential bacterial enzyme, in a manner distinct from established inhibitors like fluoroquinolones and aminocoumarins.[3][4][5]

The key innovative aspects of (R)-Gyramide A include:

  • Specific and Competitive Inhibition of ATPase Activity: (R)-Gyramide A competitively inhibits the ATPase activity of the DNA gyrase B subunit (GyrB).[3] This is noteworthy because resistance mutations have been identified in the A subunit (GyrA), suggesting a sophisticated allosteric mechanism of inhibition rather than direct competition at the ATP-binding site.[3][5]

  • Distinct Target Interaction: Unlike fluoroquinolones, which stabilize the gyrase-DNA cleavage complex, or aminocoumarins, which directly compete with ATP in the GyrB subunit, gyramides present a different inhibitory profile.[3] This unique interaction is further supported by the lack of cross-resistance with ciprofloxacin and novobiocin, indicating that (R)-Gyramide A circumvents common resistance mechanisms.[3][4][5]

  • Stereospecific Activity: The biological activity is enantiomer-specific, with the (R)-enantiomer, (R)-Gyramide A, being the active form that induces lethal cell filamentation in E. coli, while the (S)-enantiomer is inactive.[1] This stereospecificity strongly implies a precise interaction with its biological target.

  • Selective Enzyme Inhibition: (R)-Gyramide A is a specific inhibitor of DNA gyrase and does not affect the closely related topoisomerase IV, another essential bacterial enzyme.[3][4][5] This selectivity is a desirable trait for minimizing off-target effects.

Treatment of E. coli with (R)-Gyramide A results in a cascade of events, including the formation of abnormally localized and condensed chromosomes, a halt in DNA replication, and the interruption of chromosome segregation.[3][4] These cellular disruptions ultimately trigger the SOS response pathway, leading to the characteristic phenotype of cell filamentation and bacteriostasis.[3][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for (R)-Gyramide A and its precursor/analog compounds. This allows for a clear comparison of their biological activities.

Compound/AnalogTarget Organism/EnzymeAssayResultReference
(R)-Gyramide A E. coli DNA GyraseATPase Inhibition (Ki)160 µM[3]
Compound 14 E. coliMinimum Inhibitory Concentration (MIC)10 µM[1]
534F6 (Lead Compound) E. coliMinimum Inhibitory Concentration (MIC)10 µM[1]
534F6 (Lead Compound) FtsZGTPase Activity Inhibition20 ± 5% at 100 µM[1][2]
(S)-enantiomer of 534F6 E. coliMinimum Inhibitory Concentration (MIC)> 80 µM[1]

Signaling Pathway and Mechanism of Action

(R)-Gyramide A's mechanism of action begins with the inhibition of DNA gyrase, which is critical for maintaining DNA topology during replication. The inhibition of its ATPase function prevents the resolution of DNA supercoils, leading to a cascade of downstream effects that culminate in the inhibition of cell division.

GyramideA_Pathway cluster_gyrase cluster_dna cluster_cell GyramideA (R)-Gyramide A ATPase ATPase Activity (GyrB Subunit) GyramideA->ATPase Competitively Inhibits Gyrase DNA Gyrase (GyrA/GyrB) Supercoiling Negative Supercoiling of DNA Gyrase->Supercoiling Catalyzes ATPase->Supercoiling Blocks Topology Altered DNA Topology Replication Blocked DNA Replication Topology->Replication Leads to Segregation Interrupted Chromosome Segregation Replication->Segregation Causes SOS SOS Response Induction Segregation->SOS Triggers Filamentation Cell Filamentation & Growth Arrest SOS->Filamentation Results in

Caption: Mechanism of (R)-Gyramide A leading to bacterial growth arrest.

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of N-Benzyl-3-sulfonamidopyrrolidines are provided below.

General Synthesis of N-Benzyl-3-sulfonamidopyrrolidines

This protocol outlines a general synthetic route adapted from the literature for creating a library of analogs.[1]

Synthesis_Workflow start Start: (R)-3-Aminopyrrolidine Derivative (e.g., N-Boc protected) reductive_amination Step 1: Reductive Amination (Aromatic Aldehyde, NaBH(OAc)3) start->reductive_amination deprotection Step 2: Deprotection (if applicable, e.g., TFA) reductive_amination->deprotection sulfonylation Step 3: Sulfonylation (Sulfonyl Chloride, Base) deprotection->sulfonylation purification Step 4: Purification (e.g., Chromatography) sulfonylation->purification product Final Product: N-Benzyl-3-sulfonamidopyrrolidine purification->product

Caption: General workflow for the synthesis of N-Benzyl-3-sulfonamidopyrrolidines.

Methodology:

  • N-Benzylation via Reductive Amination:

    • Dissolve the N-Boc protected (R)-3-aminopyrrolidine in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

    • Add the desired aromatic aldehyde (1.0-1.2 equivalents).

    • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5-2.0 equivalents), portion-wise.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated sodium bicarbonate solution and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure.

  • Boc-Deprotection:

    • Dissolve the crude product from the previous step in DCM.

    • Add trifluoroacetic acid (TFA) (5-10 equivalents) and stir at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure to yield the amine salt.

  • Sulfonylation:

    • Dissolve the deprotected amine in DCM or pyridine.

    • Cool the solution to 0 °C and add a base, such as triethylamine or pyridine (2-3 equivalents).

    • Add the desired sulfonyl chloride (1.0-1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.

  • Purification:

    • Purify the final compound using column chromatography on silica gel to obtain the pure N-Benzyl-3-sulfonamidopyrrolidine.

DNA Gyrase ATPase Activity Assay

This assay measures the inhibition of ATP hydrolysis by DNA gyrase using a coupled-enzyme system.[3]

Materials:

  • Recombinant E. coli DNA gyrase (GyrA and GyrB subunits)

  • Relaxed plasmid DNA (e.g., pBR322)

  • ATP, phosphoenolpyruvate, NADH

  • Pyruvate kinase, lactate dehydrogenase

  • Assay buffer (e.g., Tris-HCl, KCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate and plate reader capable of measuring absorbance at 340 nm.

Methodology:

  • Prepare a reaction mixture in the wells of a 96-well plate containing assay buffer, relaxed plasmid DNA, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase.

  • Add varying concentrations of the test compound (e.g., (R)-Gyramide A) to the wells. Include a no-inhibitor control (DMSO only).

  • Initiate the reaction by adding ATP and the DNA gyrase enzyme complex.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37 °C) for 30-60 minutes. The decrease in NADH absorbance is proportional to the rate of ATP hydrolysis.

  • Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plot.

  • Determine the Ki value by plotting the reaction velocities against the inhibitor concentration and fitting the data to the Michaelis-Menten equation for competitive inhibition.

Biological Evaluation Workflow

The following workflow outlines the key biological assays to determine the antibacterial efficacy of the synthesized compounds.

BioAssay_Workflow start Synthesized Compound mic_assay Minimum Inhibitory Concentration (MIC) Assay start->mic_assay filament_assay Cell Filamentation Assay start->filament_assay flow_cytometry Flow Cytometry Analysis start->flow_cytometry mic_result Determine MIC Value mic_assay->mic_result filament_result Microscopy Analysis (Observe Filamentation) filament_assay->filament_result conclusion Evaluate Antibacterial Profile mic_result->conclusion filament_result->conclusion chromosome_analysis Analyze Chromosome Content & Segregation flow_cytometry->chromosome_analysis chromosome_analysis->conclusion

Caption: Workflow for the biological evaluation of N-Benzyl-3-sulfonamidopyrrolidines.

Minimum Inhibitory Concentration (MIC) Assay:

  • Prepare a serial dilution of the test compound in a 96-well microplate using a suitable bacterial growth medium (e.g., Luria-Bertani broth).

  • Inoculate each well with a standardized suspension of E. coli (e.g., 5 x 105 CFU/mL).

  • Include positive (no compound) and negative (no bacteria) controls.

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cell Filamentation Assay:

  • Grow an E. coli culture to the early exponential phase.

  • Treat the culture with the test compound at a sub-lethal concentration (e.g., 0.5x MIC).

  • Incubate for a defined period (e.g., 2-4 hours) at 37 °C.

  • Place a small aliquot of the culture on a microscope slide.

  • Observe the bacterial morphology using phase-contrast microscopy. Compare the length of treated cells to untreated control cells to identify filamentation.[1]

References

Solubility profile of (R)-Gyramide A Hydrochloride in common lab solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility Profile of (R)-Gyramide A Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility of this compound in common laboratory solvents. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the compound's mechanism of action. This compound (CAS Number: 1000592-49-3) is a selective bacterial DNA gyrase inhibitor, making it a valuable tool in microbiological research and antibacterial drug discovery.[1]

Quantitative Solubility Data

The solubility of this compound has been reported in several common laboratory solvents. The data is compiled from various supplier technical data sheets. It is important to note the discrepancy in the reported solubility in DMSO.

SolventConcentrationSource
Dimethylformamide (DMF)50 mg/mLGlpBio, Cayman Chemical[2][3]
Dimethyl sulfoxide (DMSO)50 mg/mLGlpBio, Cayman Chemical[2][3]
20 mg/mL (clear solution)Sigma-Aldrich
Ethanol50 mg/mLGlpBio, Cayman Chemical[2][3]
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mLGlpBio, Cayman Chemical[2][3]

To enhance solubility, gentle warming to 37°C and sonication may be employed.[2]

Experimental Protocols

While the specific protocols used by manufacturers to determine the above solubility data are not publicly detailed, a standard and widely accepted methodology for determining the equilibrium solubility of an active pharmaceutical ingredient (API) is the shake-flask method.[4][5] This protocol is recommended by regulatory bodies for Biopharmaceutics Classification System (BCS) studies.[4]

Representative Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol outlines a standard procedure for determining the thermodynamic equilibrium solubility of a compound like this compound.

  • Preparation of Media : Prepare the desired solvent or buffered aqueous solution (e.g., pH 1.2, 4.5, 6.8 for BCS testing)[4]. Ensure the pH of the media is verified before and after the experiment.[5]

  • Addition of Compound : Add an excess amount of this compound powder to a suitable vessel (e.g., a glass vial or flask) containing a known volume of the prepared solvent.[5] The presence of undissolved solid is necessary to ensure saturation is reached.

  • Equilibration : Seal the vessels and place them in a mechanical agitator, such as an orbital shaker, set to a constant temperature (e.g., 25°C or 37°C).[4][6] Agitate the samples for a predetermined period, which should be sufficient to reach equilibrium. This can range from 24 to 72 hours, and the time to equilibrium should be confirmed by preliminary experiments where concentration is measured at multiple time points until it plateaus.[5]

  • Phase Separation : After equilibration, remove the samples and allow them to stand to let the excess solid settle. Separate the saturated supernatant from the undissolved solid. This is typically achieved by centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PVDF) to remove any remaining particulates.

  • Quantification : Accurately dilute the clear, saturated supernatant with an appropriate solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

  • Replication : It is recommended to perform a minimum of three replicate determinations for each solvent and condition to ensure the reliability of the results.[6]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_eq Equilibration cluster_sep Separation cluster_analysis Analysis A 1. Add excess (R)-Gyramide A Hydrochloride to solvent B 2. Seal vessel A->B C 3. Agitate at constant temperature (24-72h) B->C D 4. Centrifuge to pellet excess solid C->D E 5. Filter supernatant (e.g., 0.22 µm filter) D->E F 6. Dilute clear supernatant E->F G 7. Quantify concentration via HPLC F->G

Caption: A flowchart of the shake-flask method for determining equilibrium solubility.

Mechanism of Action: Inhibition of DNA Gyrase

(R)-Gyramide A is a bacteriostatic agent that functions by inhibiting bacterial DNA gyrase, a type II topoisomerase.[7] This enzyme is essential for bacterial DNA replication and transcription as it introduces negative supercoils into the DNA, relieving torsional stress.[7][8]

(R)-Gyramide A competitively inhibits the ATPase activity associated with the GyrB subunit of the DNA gyrase enzyme complex.[7][9] The hydrolysis of ATP provides the energy for the strand-passage mechanism required for supercoiling.[7] By preventing ATP hydrolysis, (R)-Gyramide A effectively locks the enzyme and prevents it from completing its catalytic cycle. This leads to an alteration in the topological state of the bacterial chromosome, causing it to become abnormally condensed.[7][9] The disruption of DNA topology blocks replication forks and interrupts chromosome segregation, which in turn induces the SOS DNA damage response and ultimately halts cell division.[7][9] A key feature of (R)-Gyramide A is its specificity for DNA gyrase over the closely related topoisomerase IV.[2]

Visualized Signaling Pathway

The following diagram illustrates the inhibitory mechanism of (R)-Gyramide A on the DNA gyrase pathway.

G Inhibitory Pathway of this compound cluster_process Normal DNA Gyrase Function cluster_inhibition Inhibition by (R)-Gyramide A DNA_relaxed Relaxed/Positively Supercoiled DNA Gyrase DNA Gyrase (GyrA/GyrB) DNA_relaxed->Gyrase DNA_supercoiled Negatively Supercoiled DNA Gyrase->DNA_supercoiled Introduces negative supercoils Block ATPase Activity Blocked ATP ATP ATP->Gyrase Replication DNA Replication & Transcription Proceed DNA_supercoiled->Replication Gyramide (R)-Gyramide A Hydrochloride Gyramide->Gyrase Competitively inhibits GyrB Altered_Chr Altered Chromosome Topology Block->Altered_Chr SOS SOS Response Induced Altered_Chr->SOS Bacteriostasis Cell Division Halted (Bacteriostasis) SOS->Bacteriostasis

Caption: Mechanism of action of (R)-Gyramide A as a DNA gyrase inhibitor.

References

Methodological & Application

Experimental protocols for using (R)-Gyramide A Hydrochloride in vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Gyramide A Hydrochloride is a potent and specific inhibitor of bacterial DNA gyrase, an essential enzyme for bacterial survival. These application notes provide detailed protocols for in vitro studies to characterize its antibacterial activity and mechanism of action.

Introduction

This compound belongs to a class of N-benzyl-3-sulfonamidopyrrolidines that target the bacterial type II topoisomerase, DNA gyrase.[1] Unlike quinolone antibiotics that stabilize the DNA-gyrase cleavage complex, (R)-Gyramide A acts as a competitive inhibitor of the ATPase activity of the GyrB subunit.[2][3] This inhibition prevents the negative supercoiling of DNA, leading to alterations in chromosome topology, blockage of DNA replication, induction of the SOS response, and ultimately, an arrest of cell division.[3][4] Notably, (R)-Gyramide A does not significantly inhibit the closely related human topoisomerase II, suggesting a favorable selectivity profile.[5][6]

Mechanism of Action Summary

This compound specifically inhibits the ATPase function of DNA gyrase. This enzymatic activity is crucial for introducing negative supercoils into the bacterial chromosome, a process necessary to relieve torsional stress during DNA replication and transcription. By inhibiting this process, the compound causes the chromosome to become abnormally condensed and improperly segregated, triggering the SOS DNA damage response, which in turn blocks cell division and leads to cell filamentation.[2][3][4]

Quantitative Data

The following tables summarize the key in vitro activities of this compound and its analogs.

Parameter Value Enzyme/Organism Reference
IC₅₀ (Supercoiling Inhibition) 3.3 µME. coli DNA Gyrase[5][6][7][8]
IC₅₀ (Newer Analogs) 47-170 nME. coli DNA Gyrase[2]

Table 1: In Vitro DNA Gyrase Inhibitory Activity

Organism MIC Range (µM) Notes Reference
Escherichia coli10-80 µM[5][6][7][8]
Pseudomonas aeruginosa10-80 µM[5][6][7][8]
Salmonella enterica10-80 µM[5][6][7][8]
Staphylococcus aureus2.5-160 µMTested in combination with an efflux pump inhibitor.[1]
Streptococcus pneumoniae2.5-160 µMTested in combination with an efflux pump inhibitor.[1]

Table 2: Minimum Inhibitory Concentrations (MICs)

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in several organic solvents.

  • Recommended Solvents: DMSO, DMF, or Ethanol.

  • Stock Concentration: Prepare a 10 mM stock solution. For example, dissolve 4.43 mg of this compound (MW: 443.0 g/mol ) in 1 mL of DMSO.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. When stored at -20°C, the solution should be used within one month. For longer-term storage (up to 6 months), store at -80°C.[7]

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the minimum concentration of this compound required to inhibit the visible growth of a bacterial strain using the broth microdilution method.[5][6][9]

Materials:

  • 96-well, round-bottom microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound stock solution

  • Sterile diluent (e.g., MHB)

  • Incubator (37°C)

  • Microplate reader (optional, for OD measurements)

Procedure:

  • Prepare Bacterial Inoculum:

    • Inoculate a single bacterial colony into fresh broth and incubate overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to an OD₆₀₀ of 0.3-0.5.

    • Further dilute the culture to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Prepare Serial Dilutions:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of a 2x working concentration of this compound to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed by eye or by measuring the optical density at 600 nm.

Protocol: In Vitro DNA Gyrase Supercoiling Assay

This assay measures the ability of this compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by purified E. coli DNA gyrase.[4][10]

Materials:

  • Purified E. coli DNA gyrase

  • Relaxed, covalently closed circular plasmid DNA (e.g., pBR322)

  • 5x Gyrase Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 8.75 mM ATP, 25 mM spermidine)

  • This compound at various concentrations

  • Stop Buffer/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol)

  • Agarose gel (1%) in TBE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Reaction Setup:

    • On ice, prepare a reaction mix for each concentration of the inhibitor. For a 20 µL final reaction volume:

      • 4 µL of 5x Gyrase Assay Buffer

      • 300 ng of relaxed plasmid DNA

      • 1 µL of this compound (or DMSO for control)

      • Water to 18 µL

      • 2 µL of DNA Gyrase (e.g., 1-2 units)

  • Incubation:

    • Incubate the reactions at 37°C for 30-60 minutes.

  • Termination:

    • Stop the reaction by adding 4 µL of Stop Buffer/Loading Dye.

  • Analysis:

    • Load the samples onto a 1% agarose gel.

    • Run the gel at a low voltage (e.g., 25 V) overnight or at a higher voltage (e.g., 75-90 V) for 2-3 hours to separate the supercoiled and relaxed forms of the plasmid.

    • Stain the gel with ethidium bromide and visualize under UV light.

    • Inhibition is observed as a decrease in the amount of the faster-migrating supercoiled DNA and an increase in the slower-migrating relaxed DNA compared to the no-inhibitor control.

Protocol: Gyrase ATPase Activity Assay (Enzyme-Coupled Spectrophotometric)

This assay measures the DNA-dependent ATPase activity of gyrase by coupling ATP hydrolysis to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[11][12]

Materials:

  • Purified E. coli DNA gyrase

  • Linear or relaxed plasmid DNA

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂, 2 mM DTT)

  • Coupling enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)

  • Substrates: ATP, Phosphoenolpyruvate (PEP), NADH

  • This compound at various concentrations

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture in the assay buffer containing:

      • 1-2 mM ATP

      • 1-2 mM PEP

      • 0.2-0.3 mM NADH

      • Sufficient units of PK and LDH (e.g., 10-20 units/mL each)

      • DNA (e.g., 50 µg/mL)

      • This compound at the desired concentration

  • Initiate Reaction:

    • Add DNA gyrase to the reaction mixture to start the reaction.

  • Measurement:

    • Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by gyrase.

  • Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

    • Compare the rates in the presence of different concentrations of this compound to the no-inhibitor control to determine the extent of inhibition.

Protocol: Bacterial Cell Morphology and Chromosome Staining

This protocol is used to visualize the effects of this compound on bacterial cell morphology (filamentation) and chromosome condensation.[3][13]

Materials:

  • Bacterial culture in logarithmic growth phase

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • DAPI (4',6-diamidino-2-phenylindole) staining solution (e.g., 1 µg/mL)

  • Agarose pads (1.5% w/v) on microscope slides

  • Fluorescence microscope with a DAPI filter set

Procedure:

  • Treat Cells:

    • Grow a bacterial culture to an OD₆₀₀ of ~0.1.

    • Add this compound at a concentration known to affect growth (e.g., 2x MIC).

    • Incubate at 37°C with shaking for 2-3 hours.

  • Fixation (Optional but Recommended):

    • Harvest the cells by centrifugation.

    • Wash once with PBS.

    • Resuspend in fixative and incubate for 15-30 minutes at room temperature.

    • Wash twice with PBS to remove the fixative.

  • Staining:

    • Resuspend the fixed or live cells in PBS.

    • Add an equal volume of DAPI staining solution and incubate for 5-10 minutes in the dark.[3]

  • Microscopy:

    • Place 5 µL of the stained cell suspension onto a pre-made 1.5% agarose pad on a microscope slide.

    • Cover with a coverslip.

    • Visualize the cells using a fluorescence microscope. Observe cell length (filamentation) under phase-contrast or DIC, and chromosome morphology using the DAPI channel (condensed, abnormally localized nucleoids).

Visualizations

G cluster_0 cluster_1 gyramide (R)-Gyramide A Hydrochloride gyrase DNA Gyrase (GyrB) gyramide->gyrase Inhibits adp ADP + Pi gyrase->adp supercoiling DNA Supercoiling gyrase->supercoiling Prevents atp ATP atp->gyrase topology Altered Chromosome Topology replication DNA Replication Block topology->replication sos SOS Response Induction replication->sos division Cell Division Arrest & Filamentation sos->division

Caption: Mechanism of action for this compound.

G start Start: Bacterial Culture (log phase) prep_plate Prepare 2-fold serial dilutions of (R)-Gyramide A in 96-well plate start->prep_plate inoculate Inoculate plate with standardized bacterial suspension prep_plate->inoculate incubate Incubate 18-24h at 37°C inoculate->incubate read Read results: Determine lowest concentration with no visible growth incubate->read end End: MIC Value read->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

G start Start: Relaxed Plasmid DNA + DNA Gyrase add_gyramide Add (R)-Gyramide A (or DMSO control) and ATP start->add_gyramide incubate Incubate 30-60 min at 37°C add_gyramide->incubate stop_rxn Stop reaction with SDS/EDTA incubate->stop_rxn gel Run on 1% Agarose Gel to separate topoisomers stop_rxn->gel visualize Stain and Visualize: Assess conversion of relaxed to supercoiled DNA gel->visualize end End: IC₅₀ Determination visualize->end

Caption: Workflow for DNA gyrase supercoiling inhibition assay.

References

Application Notes and Protocols for DNA Gyrase Inhibition Assay with (R)-Gyramide A Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing a DNA gyrase inhibition assay using (R)-Gyramide A Hydrochloride, a selective bacterial DNA gyrase inhibitor.

Introduction

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[1] Its absence in higher eukaryotes makes it an attractive target for the development of novel antibacterial agents. This compound is a potent inhibitor of bacterial DNA gyrase, disrupting its supercoiling activity with an IC50 value of 3.3 µM.[2] Notably, it does not affect the closely related enzyme topoisomerase IV, highlighting its specificity.[2] This document outlines the materials, methods, and data analysis for assessing the inhibitory activity of this compound on DNA gyrase.

Mechanism of Action of DNA Gyrase

DNA gyrase, a type II topoisomerase, utilizes the energy from ATP hydrolysis to introduce negative supercoils into relaxed circular DNA. This activity is crucial for maintaining proper DNA topology within the bacterial cell. The supercoiling assay is a fundamental method to study the activity of DNA gyrase and the effect of its inhibitors. In this assay, relaxed plasmid DNA is incubated with DNA gyrase, and the resulting supercoiled DNA can be separated from the relaxed form by agarose gel electrophoresis due to its more compact structure.

Data Presentation

The inhibitory activity of this compound is quantified by determining its IC50 value, the concentration at which 50% of the DNA gyrase supercoiling activity is inhibited.

CompoundTarget EnzymeIC50 (µM)
This compoundE. coli DNA Gyrase3.3[2]

Table 1: Inhibitory activity of this compound against E. coli DNA gyrase.

Experimental Protocols

This section provides a detailed methodology for a DNA gyrase supercoiling inhibition assay.

Materials and Reagents
  • Enzyme: E. coli DNA Gyrase (commercially available)

  • Substrate: Relaxed pBR322 plasmid DNA

  • Inhibitor: this compound

  • Assay Buffer (5X): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, and 0.5 mg/mL albumin.[3]

  • Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, and 50% (w/v) glycerol.[3]

  • Stop Solution/Loading Dye (6X): 30% Ficoll, 60 mM EDTA, 3% SDS, and 0.6 mg/mL bromophenol blue.[4]

  • Solvent for Inhibitor: Dimethyl sulfoxide (DMSO)

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer (50X): 242 g Tris base, 57.1 mL glacial acetic acid, 100 mL 0.5 M EDTA (pH 8.0) in 1 L of water.

  • Ethidium Bromide or other DNA stain

  • Chloroform:isoamyl alcohol (24:1)

Preparation of this compound Stock Solution
  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • For the assay, create serial dilutions from the stock solution in DMSO to achieve the desired final concentrations. It is recommended to test a range of concentrations around the known IC50 (3.3 µM), for example: 0.1, 0.5, 1, 3, 10, 30, and 100 µM.

DNA Gyrase Supercoiling Inhibition Assay Protocol
  • Enzyme Titration (Prior to Inhibition Assay): To determine the optimal amount of DNA gyrase for the assay, perform an enzyme dilution series. One unit of DNA gyrase is typically defined as the amount of enzyme required to supercoil ~90% of 0.5 µg of relaxed pBR322 in 30 minutes at 37°C under standard assay conditions. The final concentration of DMSO used in the inhibitor dilutions should be included in this titration as it can have a slight inhibitory effect on the enzyme.

  • Reaction Setup: On ice, prepare a master mix for the number of reactions to be performed. For a single 30 µL reaction, combine the following:

    • 6 µL of 5X Assay Buffer

    • 0.5 µg of relaxed pBR322 DNA

    • Distilled water to a final volume of 26.7 µL (this volume can be adjusted to accommodate the inhibitor volume).

  • Aliquot 26.7 µL of the master mix into pre-chilled microcentrifuge tubes.

  • Inhibitor Addition:

    • Negative Control (No Enzyme): Add 0.3 µL of DMSO and 3 µL of Dilution Buffer.

    • Positive Control (Enzyme, No Inhibitor): Add 0.3 µL of DMSO and 3 µL of diluted DNA gyrase.

    • Test Reactions: Add 0.3 µL of the desired this compound dilution and 3 µL of diluted DNA gyrase.

  • Incubation: Mix the reactions gently by vortexing and incubate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 30 µL of 2X GSTEB (a stop and loading buffer) and 30 µL of chloroform:isoamyl alcohol (24:1). Vortex briefly and centrifuge for 1 minute to separate the aqueous and organic phases.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in 1X TAE buffer.

    • Load 20 µL of the upper aqueous phase from each reaction tube into the wells of the gel.

    • Run the gel at a low voltage (e.g., 25 V) overnight or at a higher voltage (e.g., 90 V) for approximately 90 minutes, until there is good separation between the supercoiled and relaxed DNA bands.[3]

  • Visualization and Data Analysis:

    • Stain the gel with ethidium bromide (or a safer alternative) and visualize the DNA bands under UV light.

    • The relaxed plasmid DNA will migrate slower than the supercoiled DNA.

    • Quantify the intensity of the supercoiled and relaxed DNA bands for each lane using gel documentation software.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the positive control (enzyme without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

Mechanism of DNA Gyrase Inhibition

DNA_Gyrase_Inhibition cluster_gyrase DNA Gyrase Action cluster_inhibition Inhibition by this compound Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase (ATP-dependent) Relaxed_DNA->DNA_Gyrase Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Gyramide_A (R)-Gyramide A Hydrochloride Inhibited_Gyrase Inhibited DNA Gyrase Gyramide_A->Inhibited_Gyrase Binds to Gyrase No_Supercoiling No Supercoiling Inhibited_Gyrase->No_Supercoiling Blocks Activity Gyrase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_Reagents Prepare Master Mix, (R)-Gyramide A dilutions Setup_Reaction Aliquot Master Mix, add Inhibitor & Enzyme Prepare_Reagents->Setup_Reaction Incubate Incubate at 37°C Setup_Reaction->Incubate Stop_Reaction Terminate Reaction Incubate->Stop_Reaction Run_Gel Agarose Gel Electrophoresis Stop_Reaction->Run_Gel Visualize Stain and Visualize Gel Run_Gel->Visualize Quantify Quantify Band Intensities Visualize->Quantify Calculate_IC50 Calculate IC50 Quantify->Calculate_IC50

References

Application Notes and Protocols for Utilizing (R)-Gyramide A Hydrochloride in the Study of Bacterial DNA Topology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Gyramide A hydrochloride is a potent and specific inhibitor of bacterial DNA gyrase, a type II topoisomerase essential for bacterial survival.[1][2][3][4][5] This enzyme introduces negative supercoils into DNA, a process crucial for DNA replication, transcription, and chromosome segregation.[2][3][4] this compound acts by competitively inhibiting the ATPase activity of the GyrB subunit of DNA gyrase, thereby disrupting its supercoiling function.[2][4][5] Notably, it does not significantly inhibit the closely related enzyme, topoisomerase IV, making it a specific tool for studying the roles of DNA gyrase.[1][2][3][4]

These characteristics make this compound a valuable molecular probe for investigating bacterial DNA topology, validating DNA gyrase as an antibacterial target, and screening for novel gyrase inhibitors. This document provides detailed application notes and experimental protocols for its use in a research setting.

Data Presentation

Table 1: Inhibitory Activity of this compound
ParameterValueTarget EnzymeOrganism
IC503.3 µMDNA Gyrase SupercoilingEscherichia coli

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.[1][6]

Table 2: Antibacterial Activity of this compound
OrganismMIC Range (µM)
Escherichia coli10-80
Pseudomonas aeruginosa10-80
Salmonella enterica10-80

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[1]

Mechanism of Action and Cellular Effects

This compound's inhibition of DNA gyrase leads to a cascade of events within the bacterial cell. By preventing the relaxation of positive supercoils and the introduction of negative supercoils, the bacterial chromosome becomes abnormally condensed and localized.[2][3][4] This alteration in DNA topology physically blocks DNA replication and interrupts chromosome segregation.[2][3][4] Consequently, the cell division process is halted, often leading to cell filamentation.[4] This disruption of DNA integrity and replication triggers the SOS response pathway, a global response to DNA damage.[2][3][4]

G RGyA (R)-Gyramide A Hydrochloride Gyrase Bacterial DNA Gyrase (GyrA/GyrB) RGyA->Gyrase Inhibits ATPase Activity ADP ADP + Pi Gyrase->ADP SupercoiledDNA Negatively Supercoiled DNA Gyrase->SupercoiledDNA Catalyzes Replication DNA Replication Gyrase->Replication Required for Segregation Chromosome Segregation Gyrase->Segregation Required for ATP ATP ATP->Gyrase RelaxedDNA Relaxed DNA RelaxedDNA->Gyrase SupercoiledDNA->Replication SupercoiledDNA->Segregation CellDivision Cell Division Replication->CellDivision SOS SOS Response Replication->SOS Stalling induces Segregation->CellDivision

Caption: Mechanism of this compound Action.

Experimental Protocols

Protocol 1: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of this compound to inhibit the supercoiling of relaxed plasmid DNA by E. coli DNA gyrase. The different topological forms of DNA (relaxed and supercoiled) are then separated by agarose gel electrophoresis.

Materials:

  • This compound

  • E. coli DNA Gyrase

  • Relaxed pBR322 plasmid DNA

  • 5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin)

  • Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol)

  • 2X Gel Loading Dye (with STEB: 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)

  • Chloroform/isoamyl alcohol (24:1)

  • Agarose

  • 1X TAE or TBE buffer

  • DNA stain (e.g., ethidium bromide or SYBR Safe)

  • DMSO (for dissolving the compound)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • On ice, prepare a reaction mixture containing 5X Assay Buffer, relaxed pBR322 DNA, and sterile water to the desired volume.

  • Aliquot the reaction mixture into microcentrifuge tubes.

  • Add appropriate dilutions of this compound or DMSO (vehicle control) to the tubes.

  • Initiate the reaction by adding a pre-determined optimal concentration of E. coli DNA gyrase. The final reaction volume is typically 20-30 µL.

  • Include a negative control with no enzyme.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Stop the reaction by adding gel loading dye and chloroform/isoamyl alcohol.

  • Vortex briefly and centrifuge to separate the aqueous and organic phases.

  • Load the aqueous phase onto a 1% agarose gel.

  • Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.

  • Stain the gel with a suitable DNA stain and visualize under UV light.

Data Analysis:

The intensity of the bands corresponding to relaxed and supercoiled DNA is quantified using densitometry software. The percentage of inhibition is calculated relative to the DMSO control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Mix Prepare Reaction Mix (Buffer, Relaxed DNA, H₂O) Aliquot Aliquot Mix Prep_Mix->Aliquot Add_Cmpd Add (R)-Gyramide A or DMSO Aliquot->Add_Cmpd Add_Enzyme Add DNA Gyrase Add_Cmpd->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Rxn Stop Reaction (Loading Dye, Chloroform) Incubate->Stop_Rxn Electrophoresis Agarose Gel Electrophoresis Stop_Rxn->Electrophoresis Visualize Stain and Visualize DNA Electrophoresis->Visualize Analyze Densitometry and IC₅₀ Calculation Visualize->Analyze

Caption: DNA Gyrase Supercoiling Inhibition Assay Workflow.

Protocol 2: DNA Gyrase ATPase Activity Assay

This assay measures the ATP hydrolysis activity of DNA gyrase, which is coupled to its supercoiling function. A common method is a spectrophotometric assay that couples ATP hydrolysis to the oxidation of NADH.[4]

Materials:

  • This compound

  • E. coli DNA Gyrase

  • Relaxed plasmid DNA (as a cofactor)

  • Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 5 mM spermidine, 6.5% (v/v) glycerol)[4]

  • ATP

  • Phosphoenolpyruvate (PEP)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • NADH

  • DMSO

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, prepare reaction mixtures containing assay buffer, relaxed plasmid DNA, ATP, PEP, PK, LDH, and NADH.

  • Add serial dilutions of this compound or DMSO (vehicle control) to the wells.

  • Initiate the reaction by adding E. coli DNA gyrase.

  • Immediately measure the decrease in absorbance at 340 nm over time at 37°C using a plate reader. The oxidation of NADH to NAD+ leads to a decrease in absorbance at this wavelength.

Data Analysis:

The rate of ATP hydrolysis is calculated from the rate of NADH oxidation using the Beer-Lambert law (extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).[4] The percentage of inhibition is determined relative to the DMSO control, and the IC50 value is calculated.

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain. The broth microdilution method is described here.[7][8][9]

Materials:

  • This compound

  • Bacterial strain of interest (e.g., E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable growth medium

  • Sterile 96-well microtiter plates

  • DMSO

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform a two-fold serial dilution of the compound in the 96-well plate using CAMHB. The final volume in each well should be 50 or 100 µL.

  • Include a positive control for growth (no compound) and a negative control for sterility (no bacteria).

  • Add an equal volume of the standardized bacterial inoculum to each well, bringing the final inoculum to ~5 x 10⁵ CFU/mL.

  • Incubate the plate at 37°C for 16-20 hours.

  • Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity).

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Cmpd Prepare Serial Dilutions of (R)-Gyramide A in 96-well Plate Inoculate Inoculate Wells Prep_Cmpd->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculate Incubate Incubate at 37°C for 16-20h Inoculate->Incubate Read_MIC Visually Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC

Caption: Broth Microdilution MIC Assay Workflow.

Conclusion

This compound is a specific and potent inhibitor of bacterial DNA gyrase, making it an indispensable tool for studying the intricate relationship between DNA topology and bacterial physiology. The protocols outlined in this document provide a framework for utilizing this compound to investigate gyrase function, screen for new antibacterial agents, and elucidate the cellular consequences of disrupted DNA supercoiling. Researchers can adapt these methods to their specific bacterial strains and experimental questions to further our understanding of this fundamental biological process.

References

Application Notes and Protocols: Utilizing (R)-Gyramide A Hydrochloride for the Investigation of Bacterial Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Gyramide A Hydrochloride is a potent and specific inhibitor of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[1][2][3][4] Unlike many other gyrase inhibitors, (R)-Gyramide A does not target the closely related topoisomerase IV, highlighting its specificity.[5] Its mechanism of action involves the competitive inhibition of the ATPase activity of the GyrB subunit of DNA gyrase, which disrupts DNA supercoiling and leads to the accumulation of abnormally condensed chromosomes, ultimately blocking DNA replication and cell division.[5][6] This mode of action triggers the bacterial SOS response, a complex network of genes involved in DNA repair and mutagenesis.[7][8]

A significant advantage of (R)-Gyramide A is that bacteria resistant to other DNA gyrase inhibitors, such as fluoroquinolones (e.g., ciprofloxacin) and aminocoumarins (e.g., novobiocin), often remain susceptible to it.[5][6][9] This lack of cross-resistance makes (R)-Gyramide A an invaluable tool for investigating novel bacterial resistance mechanisms and a promising scaffold for the development of new antibiotics to combat drug-resistant infections.

These application notes provide a comprehensive guide for utilizing this compound in research settings to explore its antibacterial properties and to dissect the mechanisms of bacterial resistance.

Data Presentation

Table 1: In Vitro Inhibitory Activity of (R)-Gyramide A and Analogs

This table summarizes the inhibitory activity of (R)-Gyramide A and its analogs against various bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL and the half-maximal inhibitory concentration (IC50) against purified DNA gyrase.

Compound/AnalogOrganismStrain TypeMIC (µg/mL)DNA Gyrase IC50 (nM)Reference
(R)-Gyramide AEscherichia coliBW25113 ΔtolC4.1-[5]
(R)-Gyramide AEscherichia coli3R Mutants (Gyramide A-resistant)>41-[5]
CiprofloxacinEscherichia coliBW25113 ΔtolC0.002-[5]
CiprofloxacinEscherichia coli3R Mutants (Gyramide A-resistant)<0.004-[5]
NovobiocinEscherichia coliBW25113 ΔtolC0.77-[5]
NovobiocinEscherichia coli3R Mutants (Gyramide A-resistant)0.77-[5]
Gyramide Analog GP-2Pseudomonas aeruginosaClinical Isolates (n=303)1 (MIC50), 2 (MIC90)-[10]
Gyramide Analogs (general)Gram-positive bacteria (Bacillus spp., Enterococcus spp., Staphylococcus spp., Streptococcus spp.)Wild-TypeActive (specific MICs not provided)47-170[5]

Note: Further studies are required to establish a comprehensive panel of MIC values for (R)-Gyramide A against a wider range of Gram-positive and Gram-negative bacteria, including clinically relevant drug-resistant strains.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a bacterial strain of interest.

Materials:

  • This compound

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Prepare a bacterial inoculum: a. From a fresh agar plate, inoculate a single colony into 5 mL of CAMHB. b. Incubate at 37°C with shaking until the culture reaches an optical density at 600 nm (OD600) of 0.5 (logarithmic growth phase). c. Dilute the bacterial suspension in fresh CAMHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Prepare serial dilutions of (R)-Gyramide A: a. In a 96-well plate, perform a two-fold serial dilution of the (R)-Gyramide A stock solution in CAMHB to achieve a range of desired concentrations.

  • Inoculate the plate: a. Add an equal volume of the standardized bacterial inoculum to each well containing the serially diluted compound. b. Include a positive control well (bacteria in CAMHB without the compound) and a negative control well (CAMHB only).

  • Incubate the plate at 37°C for 16-20 hours.

  • Determine the MIC: a. The MIC is the lowest concentration of (R)-Gyramide A that completely inhibits visible bacterial growth.[11]

Protocol 2: In Vitro DNA Supercoiling Assay

This assay measures the ability of (R)-Gyramide A to inhibit the supercoiling activity of purified DNA gyrase.

Materials:

  • Purified bacterial DNA gyrase (GyrA and GyrB subunits)

  • Relaxed plasmid DNA (e.g., pBR322)

  • Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)

  • This compound

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Prepare reaction mixtures: a. In microcentrifuge tubes on ice, combine the gyrase assay buffer, relaxed plasmid DNA, and varying concentrations of (R)-Gyramide A. b. Include a no-drug control (with solvent vehicle) and a no-enzyme control.

  • Initiate the reaction: a. Add purified DNA gyrase to each tube (except the no-enzyme control) to a final concentration of approximately 5 nM.

  • Incubate the reactions at 37°C for 1 hour.

  • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Analyze the DNA topology: a. Load the samples onto a 1% agarose gel. b. Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA. c. Stain the gel with a DNA staining agent and visualize under UV light.

  • Interpret the results: a. Inhibition of supercoiling will be observed as a decrease in the amount of the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band with increasing concentrations of (R)-Gyramide A.

Protocol 3: Flow Cytometry Analysis of Bacterial Chromosome Condensation

This protocol describes the use of flow cytometry to analyze changes in bacterial DNA content and chromosome morphology following treatment with (R)-Gyramide A.

Materials:

  • Bacterial strain of interest

  • This compound

  • Growth medium (e.g., LB broth)

  • Fixative (e.g., 70% ethanol)

  • DNA stain (e.g., SYBR Green I or DAPI)

  • Flow cytometer

Procedure:

  • Treat bacterial cells: a. Grow a bacterial culture to early-log phase (OD600 ≈ 0.2). b. Add (R)-Gyramide A at a concentration of 2-4x MIC. c. Incubate for a desired period (e.g., 2-4 hours) at 37°C with shaking. Include an untreated control.

  • Fix the cells: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in ice-cold 70% ethanol and incubate at 4°C for at least 1 hour to fix the cells.

  • Stain the DNA: a. Wash the fixed cells with phosphate-buffered saline (PBS). b. Resuspend the cells in PBS containing a DNA stain (e.g., 1x SYBR Green I) and incubate in the dark for 15-30 minutes.[12]

  • Analyze by flow cytometry: a. Analyze the stained cells on a flow cytometer, measuring forward scatter (FSC) and fluorescence intensity (e.g., FITC channel for SYBR Green I). b. Set the threshold on a fluorescence parameter to exclude debris.[13]

  • Interpret the results: a. Treatment with (R)-Gyramide A is expected to cause chromosome condensation, which may result in an altered fluorescence distribution profile compared to untreated cells. An increase in cells with a single, highly condensed chromosome may be observed.

Protocol 4: Investigating Bacterial Resistance to (R)-Gyramide A

This workflow outlines the steps to generate, isolate, and characterize bacterial mutants with resistance to (R)-Gyramide A.

Workflow:

  • Spontaneous Mutant Selection: a. Grow a large culture of the parental bacterial strain to stationary phase. b. Plate a high density of cells (e.g., 10^9 - 10^10 CFU) onto agar plates containing (R)-Gyramide A at 4-8x the MIC.[7] c. Incubate the plates at 37°C for 48-72 hours.

  • Isolation and Confirmation of Resistant Mutants: a. Pick individual colonies that grow on the selective plates. b. Streak the colonies onto fresh selective agar to purify the isolates. c. Confirm the resistance phenotype by re-determining the MIC of (R)-Gyramide A for each isolate as described in Protocol 1.

  • Cross-Resistance Profiling: a. Determine the MICs of other DNA gyrase inhibitors (e.g., ciprofloxacin, novobiocin) and antibiotics with different mechanisms of action against the (R)-Gyramide A-resistant mutants. This will reveal if the resistance mechanism is specific to (R)-Gyramide A.

  • Identification of Resistance Mutations: a. Extract genomic DNA from the resistant mutants and the parental strain. b. Sequence the genes encoding the subunits of DNA gyrase (gyrA and gyrB) to identify potential mutations. c. If no mutations are found in the gyrase genes, consider whole-genome sequencing to identify mutations in other genes that may contribute to resistance (e.g., efflux pumps, drug-modifying enzymes).

Visualizations

Gyramide_A_Mechanism_of_Action cluster_bacterium Bacterial Cell Gyramide_A (R)-Gyramide A Hydrochloride DNA_Gyrase DNA Gyrase (GyrA/GyrB) Gyramide_A->DNA_Gyrase Targets ATPase_Activity ATPase Activity (GyrB) Gyramide_A->ATPase_Activity Inhibits DNA_Supercoiling Negative Supercoiling DNA_Gyrase->DNA_Supercoiling Catalyzes Condensed_Chromosome Abnormally Condensed Chromosome DNA_Gyrase->Condensed_Chromosome Leads to (when inhibited) ATPase_Activity->DNA_Supercoiling Required for DNA_Replication DNA Replication DNA_Supercoiling->DNA_Replication Enables Condensed_Chromosome->DNA_Replication Blocks Cell_Division Cell Division DNA_Replication->Cell_Division Leads to SOS_Response SOS Response DNA_Replication->SOS_Response Stalling induces

Caption: Mechanism of action of this compound.

SOS_Pathway_Induction Gyramide_A (R)-Gyramide A DNA_Gyrase_Inhibition DNA Gyrase Inhibition Gyramide_A->DNA_Gyrase_Inhibition Replication_Fork_Stalling Replication Fork Stalling DNA_Gyrase_Inhibition->Replication_Fork_Stalling ssDNA_Accumulation Single-Stranded DNA (ssDNA) Accumulation Replication_Fork_Stalling->ssDNA_Accumulation RecA_Activation RecA Activation (RecA*) ssDNA_Accumulation->RecA_Activation LexA_Cleavage LexA Autocleavage RecA_Activation->LexA_Cleavage Stimulates SOS_Genes_Expression Expression of SOS Genes LexA_Cleavage->SOS_Genes_Expression Allows DNA_Repair DNA Repair SOS_Genes_Expression->DNA_Repair Cell_Division_Inhibition Cell Division Inhibition (e.g., SulA) SOS_Genes_Expression->Cell_Division_Inhibition

Caption: Induction of the SOS response by (R)-Gyramide A.

Resistance_Investigation_Workflow Start Start: Parental Bacterial Strain Mutant_Selection 1. Spontaneous Mutant Selection on (R)-Gyramide A Plates Start->Mutant_Selection Isolate_Mutants 2. Isolate and Purify Resistant Colonies Mutant_Selection->Isolate_Mutants Confirm_Resistance 3. Confirm Resistance (MIC Re-determination) Isolate_Mutants->Confirm_Resistance Cross_Resistance 4. Cross-Resistance Profiling (Other Antibiotics) Confirm_Resistance->Cross_Resistance Identify_Mutations 5. Identify Resistance Mutations (Gene Sequencing) Cross_Resistance->Identify_Mutations End End: Characterized Resistant Mutant Identify_Mutations->End

Caption: Workflow for investigating resistance to (R)-Gyramide A.

References

Application Note and Protocol: Determining the MIC of (R)-Gyramide A Hydrochloride Against Different Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Gyramide A Hydrochloride is a novel antibacterial agent that functions as a bacterial DNA gyrase inhibitor.[1][2][3] This compound has demonstrated inhibitory activity against the supercoiling activity of DNA gyrase and has shown antibacterial efficacy against various bacterial species, including E. coli, P. aeruginosa, and S. enterica.[4][1][2] The mechanism of action involves the inhibition of the ATPase activity of DNA gyrase, which in turn alters the topology of the bacterial chromosome, blocking DNA replication and segregation, ultimately leading to a bacteriostatic effect. A key parameter for characterizing the efficacy of a new antimicrobial agent is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[5][6][7][8] This document provides a detailed protocol for determining the MIC of this compound against a panel of bacterial strains using the broth microdilution method.

Data Presentation

The quantitative results of the MIC determination can be summarized in the following table. The MIC is recorded as the lowest concentration of this compound at which no visible growth of the bacterium is observed after incubation.

Bacterial StrainATCC NumberThis compound MIC (µg/mL)
Escherichia coli25922Insert Value
Pseudomonas aeruginosa27853Insert Value
Staphylococcus aureus29213Insert Value
Enterococcus faecalis29212Insert Value
Klebsiella pneumoniae700603Insert Value
Salmonella enterica14028Insert Value

Experimental Protocols

This section details the materials and methodology for determining the MIC of this compound using the broth microdilution method in a 96-well microtiter plate format.[6][9][10]

Materials
  • This compound

  • Sterile, round-bottom 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853, S. aureus ATCC 29213)

  • Sterile 0.85% saline

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

  • Sterile pipette tips

  • Sterile reagent reservoirs

Preparation of this compound Stock Solution
  • Accurately weigh a sufficient amount of this compound powder.

  • Prepare a stock solution by dissolving the compound in a suitable solvent (e.g., DMSO, as indicated by solubility data) to a concentration of 10 mg/mL.[3]

  • Further dilute the stock solution in sterile CAMHB to create a working stock solution at a concentration that is twice the highest desired final concentration in the microtiter plate.

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

  • Suspend the colonies in sterile 0.85% saline.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer/nephelometer to achieve a suspension of approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of standardization, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7][8]

Broth Microdilution Procedure
  • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

  • Add 100 µL of the this compound working stock solution to the first column of wells.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

  • The eleventh column will serve as the growth control (no drug), and the twelfth column will serve as the sterility control (no bacteria).

  • Inoculate wells in columns 1 through 11 with 10 µL of the prepared bacterial inoculum (final volume in each well will be approximately 110 µL). Do not inoculate the sterility control wells in column 12.

  • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

Interpretation of Results
  • After incubation, examine the microtiter plate for visible bacterial growth (turbidity).

  • The MIC is the lowest concentration of this compound in which there is no visible growth.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare (R)-Gyramide A Stock Solution C Serial Dilution of (R)-Gyramide A in 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 35°C for 16-20 hours D->E F Read MIC Value (Lowest concentration with no visible growth) E->F

Caption: Workflow for determining the MIC of this compound.

Signaling Pathway: Inhibition of DNA Gyrase

DNA_Gyrase_Inhibition cluster_drug Inhibitor cluster_enzyme Bacterial Enzyme cluster_process Cellular Process Drug (R)-Gyramide A Hydrochloride Gyrase DNA Gyrase Drug->Gyrase Inhibits ATPase Activity Supercoiling DNA Supercoiling Gyrase->Supercoiling Catalyzes Growth Bacterial Growth Replication DNA Replication & Chromosome Segregation Supercoiling->Replication Enables Replication->Growth Leads to

Caption: Mechanism of action of this compound.

References

Troubleshooting & Optimization

Troubleshooting common issues in (R)-Gyramide A Hydrochloride experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (R)-Gyramide A Hydrochloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective bacterial DNA gyrase inhibitor.[1] It functions as a bacteriostatic agent by competitively inhibiting the ATPase activity of DNA gyrase in Escherichia coli, which leads to the accumulation of supercoiled DNA and halts DNA replication.[2][3] Unlike quinolone antibiotics, (R)-Gyramide A does not stabilize the gyrase-DNA cleavage complex and does not inhibit the closely related topoisomerase IV.[1][2][3][4]

Q2: What are the typical IC50 and MIC values for this compound?

A2: The IC50 value for the disruption of DNA supercoiling activity is approximately 3.3 µM.[1][4] The Minimum Inhibitory Concentrations (MICs) generally range from 10-80 µM for bacterial species such as E. coli, P. aeruginosa, and S. enterica.[1][4][5]

Q3: How should I prepare and store this compound?

A3: this compound is a crystalline solid. For stock solutions, it is soluble in DMF, DMSO, and Ethanol at concentrations up to 50 mg/mL. A 1:1 solution of Ethanol:PBS (pH 7.2) can be used for concentrations up to 0.5 mg/mL. It is recommended to store the solid compound at 2-8°C, sealed and dry. Stock solutions should be stored at -20°C or below.

Q4: Is this compound known to have off-target effects?

A4: (R)-Gyramide A is known for its selectivity for bacterial DNA gyrase over the closely related topoisomerase IV.[1][4] However, as with any small molecule inhibitor, off-target effects cannot be entirely ruled out, especially at high concentrations. Some novel DNA gyrase inhibitors have been shown to have activity against human topoisomerase IIα, a related enzyme. It is advisable to include appropriate controls in your experiments to assess any potential off-target effects in your specific model system.

Troubleshooting Common Issues

Inconsistent or No Activity in Bacterial Growth Inhibition (MIC) Assays

Problem: Higher than expected MIC values or no inhibition of bacterial growth.

Potential Cause Troubleshooting Steps
Compound Degradation While specific stability data in all media is not available, some antibiotics can degrade in broth over a 24-hour incubation period.[6] Prepare fresh dilutions of this compound for each experiment. Consider performing a time-course experiment to assess its stability in your specific test medium.
Incorrect Inoculum Size The density of the bacterial inoculum can significantly impact MIC results.[7] Standardize your inoculum preparation to ensure a consistent starting cell number for each assay.
Assay Conditions Factors such as the pH of the medium and incubation temperature can affect both the compound's activity and bacterial growth.[7] Ensure these parameters are consistent across experiments.
Resistant Bacterial Strain The bacterial strain you are using may have inherent or acquired resistance mechanisms. Verify the susceptibility of your strain with a known control antibiotic.
Unexpected Results in DNA Gyrase Inhibition Assays

Problem: No inhibition of DNA supercoiling or unusual banding patterns on the agarose gel.

Potential Cause Troubleshooting Steps
Inactive Enzyme Ensure the DNA gyrase enzyme is active by including a positive control (enzyme with no inhibitor) which should show conversion of relaxed plasmid to the supercoiled form.[8]
Nonspecific Inhibition At high concentrations, some compounds can cause DNA intercalation, which can affect its migration on the gel independently of gyrase inhibition. Run a control with the compound and DNA in the absence of gyrase to check for this.
Assay Artifacts Artifactual inhibition can sometimes occur. To distinguish from true mechanism-based inhibition, consider performing a "cleavable complex" assay in parallel.[9]
Incorrect Gel Interpretation The supercoiled form of the plasmid migrates faster on an agarose gel than the relaxed form. A successful inhibition will result in a decrease in the intensity of the faster-migrating supercoiled band and an increase in the slower-migrating relaxed band with increasing inhibitor concentration.[8][10][11][12]
Variability in Bacterial Morphology Studies

Problem: Inconsistent or no observation of bacterial filamentation.

Problem: Inconsistent or no observation of bacterial filamentation.

Potential Cause Troubleshooting Steps
Sub-optimal Compound Concentration Bacterial filamentation is a dose-dependent response.[13] Perform a dose-response experiment to determine the optimal concentration of this compound for inducing filamentation in your bacterial strain.
Timing of Observation The filamentation phenotype develops over time. Capture images or measurements at multiple time points after compound addition to identify the peak filamentation response.
SOS Response Variation Filamentation is often linked to the bacterial SOS response to DNA damage.[2][13] The robustness of this response can vary between bacterial species and strains.

Experimental Protocols

Protocol 1: Quality Control of this compound

It is crucial to verify the identity and purity of your compound before initiating experiments.

  • High-Performance Liquid Chromatography (HPLC):

    • Use a suitable C18 column.

    • Employ a gradient of an appropriate mobile phase (e.g., acetonitrile and water with a modifier like formic acid).

    • Monitor the elution profile at a relevant wavelength (e.g., 254 nm).

    • The compound should elute as a single, sharp peak, and the purity should be ≥98%.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d6).

    • Acquire a 1H NMR spectrum.

    • The resulting spectrum should be consistent with the known chemical structure of this compound. This can also help identify any residual solvents from synthesis.[14][15][16][17]

Protocol 2: DNA Gyrase Supercoiling Inhibition Assay

This assay assesses the ability of this compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

  • Reaction Setup:

    • Prepare a reaction mixture containing DNA gyrase assay buffer, relaxed pBR322 plasmid DNA, and purified E. coli DNA gyrase.

    • Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes.

    • Initiate the reaction by adding ATP.

    • Incubate at 37°C for 30-60 minutes.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

    • Analyze the DNA topoisomers by agarose gel electrophoresis.

    • Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light.

  • Expected Results:

    • The control lane with active gyrase and no inhibitor will show a prominent band of faster-migrating supercoiled DNA.

    • With increasing concentrations of this compound, the intensity of the supercoiled DNA band will decrease, while the intensity of the slower-migrating relaxed DNA band will increase.[8][10][11][12]

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of this compound that prevents visible bacterial growth.

  • Preparation:

    • Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Inoculation and Incubation:

    • Inoculate each well (except for a sterility control) with the bacterial suspension.

    • Include a positive control well with bacteria but no compound.

    • Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).[18]

Visualizations

Signaling_Pathway cluster_0 Bacterial Cell gyrase DNA Gyrase supercoiled_dna Supercoiled DNA gyrase->supercoiled_dna Introduces negative supercoils relaxed_dna Relaxed DNA relaxed_dna->gyrase Substrate replication DNA Replication supercoiled_dna->replication Required for gyramide (R)-Gyramide A HCl gyramide->gyrase Inhibits ATPase activity

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_mic MIC Assay cluster_gyrase DNA Gyrase Assay mic_prep Prepare Serial Dilutions of (R)-Gyramide A HCl mic_inoculate Inoculate with Bacterial Culture mic_prep->mic_inoculate mic_incubate Incubate 18-24h at 37°C mic_inoculate->mic_incubate mic_read Read MIC Value mic_incubate->mic_read gyrase_setup Set up Reaction: Gyrase, Relaxed DNA, (R)-Gyramide A HCl gyrase_incubate Incubate 30-60 min at 37°C gyrase_setup->gyrase_incubate gyrase_gel Agarose Gel Electrophoresis gyrase_incubate->gyrase_gel gyrase_visualize Visualize DNA Bands gyrase_gel->gyrase_visualize

Caption: Workflow for key this compound experiments.

Troubleshooting_Logic start Unexpected Experimental Result check_qc Is Compound Quality Verified (HPLC/NMR)? start->check_qc perform_qc Perform Quality Control check_qc->perform_qc No check_controls Are Positive/Negative Controls Behaving as Expected? check_qc->check_controls Yes perform_qc->check_controls troubleshoot_controls Troubleshoot Assay Components/Conditions check_controls->troubleshoot_controls No check_params Review Experimental Parameters (Concentration, Time, etc.) check_controls->check_params Yes troubleshoot_controls->check_params optimize_params Optimize Experimental Parameters check_params->optimize_params No consult Consult Literature/ Technical Support check_params->consult Yes optimize_params->consult

Caption: Logical workflow for troubleshooting experiments.

References

Addressing potential stability problems of (R)-Gyramide A Hydrochloride in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential stability problems of (R)-Gyramide A Hydrochloride in solution. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing a stock solution of this compound?

A1: To prepare a stock solution, it is recommended to use an appropriate solvent based on the provided solubility data. For instance, this compound is soluble in DMF, DMSO, and Ethanol at concentrations up to 50 mg/mL.[1][2] To enhance solubility, you can warm the solution to 37°C and use an ultrasonic bath.[1] It is crucial to use high-purity, anhydrous solvents to minimize the risk of hydrolysis.

Q2: How should I store the solid compound and its stock solutions?

A2: The solid form of this compound should be stored at -20°C for long-term stability, where it is reported to be stable for at least four years.[2] Once in solution, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for use within one month or at -80°C for use within six months.[1]

Q3: What are the potential stability issues for this compound in solution?

A3: While specific stability data for this compound in solution is limited, as a member of the sulfonamide class of compounds, it may be susceptible to degradation under certain conditions. Potential degradation pathways include hydrolysis and photodegradation.[1][3] The rate of degradation can be influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.

Q4: At what pH is this compound expected to be most stable?

A4: Studies on other sulfonamides have shown that their stability is pH-dependent.[1][4] Generally, sulfonamides exhibit maximal stability in neutral pH ranges. Both acidic and basic conditions can catalyze hydrolysis.[5] For this compound, it is recommended to maintain the pH of aqueous solutions as close to neutral as possible, unless experimental conditions require otherwise.

Q5: Can I expect degradation products to interfere with my experiments?

A5: Yes, if this compound degrades, the resulting products could potentially interfere with your experiments. Degradation can lead to a decrease in the active compound's concentration and the appearance of new chemical entities with unknown biological activities. Common degradation products of other sulfonamides include sulfanilamide and aniline derivatives.[6]

Troubleshooting Guide

Q1: I observed precipitation in my this compound solution after storage. What should I do?

A1: Precipitation upon storage, especially at low temperatures, can be due to the solvent's inability to maintain the compound in solution.

  • Action: Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound.[1]

  • Prevention: Consider preparing a slightly more dilute stock solution or using a different solvent system if the issue persists. Always ensure the compound is fully dissolved before use.

Q2: I am seeing a gradual loss of biological activity of my this compound solution over time. What could be the cause?

A2: A gradual loss of activity is a strong indicator of chemical degradation.

  • Investigation: The compound may be degrading due to hydrolysis, photodegradation, or reaction with components in your experimental medium.

  • Solution:

    • Prepare fresh solutions before each experiment.

    • Protect your solutions from light by using amber vials or covering them with aluminum foil.

    • Evaluate the pH of your experimental medium and adjust if necessary to be closer to neutral.

    • Perform a stability study under your specific experimental conditions using an analytical method like HPLC to quantify the compound's concentration over time.

Q3: My experimental results are inconsistent when using this compound. How can I improve reproducibility?

A3: Inconsistent results can stem from variability in the concentration of the active compound.

  • Root Cause Analysis: This could be due to improper storage, repeated freeze-thaw cycles, or degradation.

  • Best Practices for Reproducibility:

    • Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.[1]

    • Always use freshly prepared dilutions for your experiments.

    • Ensure complete dissolution of the compound when preparing solutions.

    • Routinely check the purity and concentration of your stock solution using a validated analytical method if high precision is required.

Data Presentation

Table 1: Solubility of this compound

SolventConcentration
DMF50 mg/mL
DMSO50 mg/mL
Ethanol50 mg/mL
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL

Data sourced from multiple suppliers.[1][2]

Table 2: Recommended Storage Conditions

FormStorage TemperatureRecommended Duration
Solid-20°C≥ 4 years[2]
Stock Solution-20°C≤ 1 month[1]
Stock Solution-80°C≤ 6 months[1]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating HPLC method to assess the stability of this compound in solution. This method is adapted from established procedures for other sulfonamides.[2][7]

1. Objective: To develop and validate a reversed-phase high-performance liquid chromatography (RP-HPLC) method capable of separating this compound from its potential degradation products.

2. Materials and Equipment:

  • This compound reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • HPLC-grade formic acid or ammonium acetate

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC system with a UV or photodiode array (PDA) detector

  • pH meter

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a linear gradient (e.g., 10% B to 90% B over 20 minutes) to determine the optimal elution conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Scan for optimal wavelength using a PDA detector; start with the known λmax of 229, 275, and 282 nm.[2]

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute with the mobile phase to a working concentration (e.g., 100 µg/mL).

  • Forced Degradation Samples: To generate potential degradation products and validate the stability-indicating nature of the method, expose the compound to stress conditions:

    • Acid Hydrolysis: Incubate with 0.1 M HCl at 60°C.

    • Base Hydrolysis: Incubate with 0.1 M NaOH at 60°C.

    • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.

    • Photodegradation: Expose the solution to UV light.

    • Thermal Degradation: Heat the solid compound or solution. Neutralize acidic and basic samples before injection.

5. Method Validation:

  • Specificity: Analyze the forced degradation samples to ensure that the peaks of the degradation products are well-resolved from the parent compound peak.

  • Linearity: Construct a calibration curve with at least five concentrations of the reference standard.

  • Accuracy and Precision: Determine by analyzing replicate preparations of a known concentration.

6. Stability Study Procedure:

  • Prepare solutions of this compound in the desired buffers or media.

  • Store the solutions under the conditions to be tested (e.g., different temperatures, light exposure).

  • At specified time points, withdraw an aliquot, dilute appropriately, and analyze by the validated HPLC method.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Visualizations

G cluster_0 Mechanism of Action of (R)-Gyramide A gyramide (R)-Gyramide A gyrase Bacterial DNA Gyrase (GyrA and GyrB subunits) gyramide->gyrase Inhibits ATPase activity supercoiled_dna Supercoiled DNA gyrase->supercoiled_dna Introduces negative supercoils bacterial_growth Bacterial Growth Inhibition gyrase->bacterial_growth Inhibition leads to atp ATP atp->gyrase dna Relaxed DNA dna->gyrase replication DNA Replication supercoiled_dna->replication transcription Transcription supercoiled_dna->transcription replication->bacterial_growth transcription->bacterial_growth

Caption: Mechanism of (R)-Gyramide A as a DNA gyrase inhibitor.

G cluster_1 Workflow for Assessing Solution Stability prep Prepare (R)-Gyramide A Solution in desired solvent/buffer initial Time-Zero Analysis (HPLC) (Establish initial concentration) prep->initial storage Store Aliquots under Test Conditions (e.g., Temp, Light, pH) prep->storage data Calculate % Remaining vs. Time-Zero initial->data timepoint Withdraw Aliquots at Scheduled Time Points storage->timepoint analysis HPLC Analysis of Aliquots timepoint->analysis analysis->data kinetics Determine Degradation Rate and Half-Life data->kinetics

Caption: General workflow for stability assessment of (R)-Gyramide A.

References

Common pitfalls to avoid in DNA gyrase inhibitor assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DNA gyrase inhibitor assays. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the critical components of a DNA gyrase supercoiling assay?

A1: A typical DNA gyrase supercoiling assay includes the DNA gyrase enzyme, a relaxed circular DNA substrate (e.g., pBR322), ATP, and an assay buffer containing essential ions like magnesium. The reaction is incubated, and the resulting supercoiled DNA is resolved from the relaxed substrate by agarose gel electrophoresis.[1][2]

Q2: My positive control (e.g., novobiocin, ciprofloxacin) is not showing inhibition. What could be the problem?

A2: There are several potential reasons for a lack of inhibition by a positive control:

  • ATP Degradation: ATP is crucial for gyrase activity. Repeated freeze-thaw cycles of the assay buffer can lead to ATP degradation. Try adding fresh ATP to the reaction.[1]

  • Enzyme Inactivity: The DNA gyrase may have lost activity due to improper storage or handling. It's important to use high-quality enzyme with high specific activity.

  • Incorrect Concentration: Double-check the concentration of your inhibitor stock solution and the final concentration in the assay.

Q3: I am observing a smear or degradation of my DNA bands on the gel. What is the cause?

A3: DNA smearing or degradation is often indicative of nuclease contamination in your enzyme preparation or assay components.[1] Nuclease activity will be independent of ATP.[3] To confirm, run a control reaction without ATP; if you still observe degradation, nuclease contamination is likely the issue.

Q4: How can I differentiate between a true DNA gyrase inhibitor and a DNA intercalator?

A4: DNA intercalators can unwind the DNA, which can be misinterpreted as inhibition in some assay formats.[4] To distinguish between them, you can perform a secondary assay, such as a DNA relaxation assay with topoisomerase I. True gyrase inhibitors will not inhibit topoisomerase I, whereas intercalators will affect the activity of both enzymes. Additionally, some high-throughput screening methods are susceptible to false positives from highly fluorescent compounds.[4]

Troubleshooting Guides

Supercoiling Assay Issues
Problem Possible Cause Solution
No supercoiling activity observed Degraded ATP in the assay buffer.[1]Add fresh ATP to the reaction mixture.
Inactive DNA gyrase enzyme.Use a fresh aliquot of enzyme or a new batch of high-quality enzyme.
High salt concentration from the sample extract.[3]Ensure the total salt concentration does not exceed 250-300 mM.[3]
Inconsistent results between experiments Presence of DNA intercalators (e.g., ethidium bromide) in the gel tank or loading dye.[1]Thoroughly clean all electrophoresis equipment. Prepare fresh running buffers and loading dyes.
High concentration of DMSO in the reaction.Keep the final DMSO concentration below 5% (v/v) as it can inhibit gyrase activity.[5]
Cleavage Assay Issues
Problem Possible Cause Solution
No cleaved DNA product observed Insufficient enzyme concentration. Cleavage assays often require significantly more enzyme than supercoiling assays.[6]Increase the amount of DNA gyrase in the reaction. A 10-fold higher concentration may be necessary.[6]
The compound does not stabilize the cleavage complex.The inhibitor may have a different mechanism of action, such as inhibiting ATP binding.[7] Consider performing an ATPase activity assay.
Insufficient incubation time for the cleavage reaction.Increase the incubation time to allow for complete cleavage.
Poor resolution of bands on the gel High concentration of certain salts (e.g., potassium glutamate) in the assay buffer.[8]Allow the samples to sit in the wells for 20-30 minutes before starting electrophoresis to reduce this effect.[8]

Experimental Workflows & Protocols

DNA Gyrase Supercoiling Assay Workflow

Supercoiling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Combine: - Relaxed pBR322 DNA - Assay Buffer - ATP - DNA Gyrase - Test Compound incubation Incubate at 37°C for 30-60 minutes reagents->incubation Start stop_reaction Stop reaction with SDS/Proteinase K incubation->stop_reaction Stop gel Run on Agarose Gel stop_reaction->gel visualize Visualize bands under UV light gel->visualize Cleavage_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Treatment cluster_analysis Analysis reagents Combine: - Supercoiled pBR322 DNA - Cleavage Assay Buffer (No ATP) - DNA Gyrase - Test Compound incubation1 Incubate at 37°C for 30 minutes reagents->incubation1 Start sds_protK Add SDS and Proteinase K incubation1->sds_protK incubation2 Incubate at 37°C for 30 minutes sds_protK->incubation2 stop_reaction Stop reaction and extract incubation2->stop_reaction Stop gel Run on Agarose Gel stop_reaction->gel visualize Visualize linearized DNA band gel->visualize Hit_Validation hts Primary HTS Hit retest Retest in Primary Assay hts->retest secondary_assay Secondary Assay (e.g., orthogonal format) retest->secondary_assay Confirmed false_positive False Positive retest->false_positive Not Confirmed intercalator_check DNA Intercalation Assay secondary_assay->intercalator_check Confirmed secondary_assay->false_positive Not Confirmed atpase_assay GyrB ATPase Assay intercalator_check->atpase_assay Not an Intercalator intercalator_check->false_positive Is an Intercalator cleavage_assay Cleavage Assay atpase_assay->cleavage_assay Mechanism? (ATPase Inhibitor) validated_hit Validated Hit atpase_assay->validated_hit cleavage_assay->validated_hit Mechanism? (Gyrase Poison)

References

How to improve the accuracy of MIC testing for (R)-Gyramide A Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately determining the Minimum Inhibitory Concentration (MIC) of (R)-Gyramide A Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in an MIC assay?

While the optimal range can vary depending on the bacterial species, a starting point can be inferred from published data on its activity. (R)-Gyramide A has demonstrated antibacterial activity with MICs ranging from 10-80 µM.[1][2] It is advisable to test a broad range of concentrations initially, for example, from 0.06 to 64 µg/mL, to determine the appropriate range for your specific strains of interest.

Q2: What is the best solvent to use for preparing this compound stock solutions?

This compound is soluble in several organic solvents. For preparing stock solutions for MIC testing, Dimethyl Sulfoxide (DMSO) at a concentration of 20 mg/mL is a suitable choice. It is crucial to ensure the final concentration of the solvent in the assay does not exceed a level that could affect bacterial growth (typically ≤1%).

Q3: Are there any known issues with the stability of this compound during MIC testing?

Troubleshooting Guide

Issue 1: High Variability or Poor Reproducibility in MIC Values

Inconsistent MIC results are a common challenge in antimicrobial susceptibility testing.[3] This can manifest as significant differences in MIC values between replicate plates or experiments.

Possible Causes and Solutions:

  • Inoculum Density: The concentration of the bacterial inoculum is a critical factor that can influence MIC results.[4][5]

    • Solution: Standardize the inoculum preparation to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Verify the inoculum density by plating serial dilutions and performing colony counts.

  • Compound Precipitation: this compound, like many hydrophobic compounds, may precipitate in aqueous media, leading to inaccurate effective concentrations.[6]

    • Solution: Visually inspect the wells for any signs of precipitation after adding the compound. Consider using a surfactant like Polysorbate 80 (Tween 80) at a low, non-inhibitory concentration (e.g., 0.002%) to improve solubility.[7]

  • Inconsistent Pipetting: Small errors in pipetting volumes of the compound, media, or inoculum can lead to significant variations in the final concentrations and bacterial numbers.

    • Solution: Ensure pipettes are properly calibrated and use appropriate pipetting techniques.[4] Consider using automated liquid handlers for improved precision.[4]

  • Media Composition: Variations in media components, such as cation concentrations, can affect the activity of some antimicrobial agents.[3][8]

    • Solution: Use a consistent and standardized batch of Mueller-Hinton Broth (MHB) or other recommended media for your organism.

Issue 2: Paradoxical Growth at High Concentrations (Eagle Effect)

Some antimicrobials exhibit a phenomenon known as the Eagle effect, where there is a paradoxical decrease in bactericidal activity at very high concentrations.[9][10] This can lead to the misinterpretation of MIC values.

Possible Causes and Solutions:

  • Mechanism of Action: The Eagle effect can be related to the drug's mechanism of action. For bactericidal agents that target cell wall synthesis, like penicillin, the effect is more pronounced as they are most effective against actively dividing cells.[9] (R)-Gyramide A is a DNA gyrase inhibitor and is considered bacteriostatic.

  • High Inoculum Density: A very high bacterial load can contribute to the Eagle effect.[9][11]

    • Solution: Ensure the inoculum is within the recommended range. If you suspect an Eagle effect, consider performing time-kill curve assays at various concentrations to better understand the compound's bactericidal or bacteriostatic activity over time.

Data Presentation

Table 1: Solubility of this compound

SolventConcentration
DMSO20 mg/mL

Data sourced from Sigma-Aldrich product information.

Table 2: Example MIC Quality Control Ranges for a DNA Gyrase Inhibitor (Zoliflodacin)

Quality Control StrainMIC Range (µg/mL)
Staphylococcus aureus ATCC 292130.12 - 0.5
Enterococcus faecalis ATCC 292120.25 - 2
Escherichia coli ATCC 259221 - 4
Streptococcus pneumoniae ATCC 496190.12 - 0.5
Haemophilus influenzae ATCC 492470.12 - 1

Note: These ranges are for Zoliflodacin, another gyrase inhibitor, and are provided as a reference for establishing quality control parameters.[12][13]

Experimental Protocols

Protocol 1: Standard Broth Microdilution MIC Assay

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Prepare this compound Stock Solution:

    • Dissolve this compound in DMSO to a concentration of 10 mg/mL.

  • Prepare Serial Dilutions:

    • Perform a two-fold serial dilution of the stock solution in a 96-well plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.

  • Prepare Bacterial Inoculum:

    • From a fresh overnight culture on an appropriate agar plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Inoculate the Plate:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.

    • Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Determine the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol 2: Troubleshooting Protocol for Suspected Compound Precipitation
  • Prepare this compound Stock Solution with Surfactant:

    • Prepare a stock solution of Polysorbate 80 (Tween 80) in sterile water.

    • When preparing the serial dilutions of this compound in CAMHB, add Polysorbate 80 to each well to a final concentration of 0.002%.

  • Visual Inspection:

    • After preparing the dilution series and before adding the inoculum, carefully inspect each well under a light source for any signs of cloudiness or precipitate.

  • Proceed with Standard MIC Protocol:

    • Continue with steps 3-6 of the Standard Broth Microdilution MIC Assay protocol.

  • Compare Results:

    • Compare the MIC values obtained with and without the surfactant to determine if solubility was a contributing factor to any observed variability.

Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis start Start prep_compound Prepare (R)-Gyramide A Stock Solution start->prep_compound prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution inoculate Inoculate Plate with Standardized Bacteria prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Troubleshooting_MIC cluster_inoculum Inoculum Issues cluster_solubility Solubility Issues cluster_technique Technique Issues cluster_phenomenon Biological Phenomenon start Inconsistent MIC Results check_inoculum Verify Inoculum Density (Plate Count) start->check_inoculum High Variability check_precipitation Visually Inspect for Precipitation start->check_precipitation High Variability check_pipettes Calibrate Pipettes start->check_pipettes High Variability check_eagle Suspect Eagle Effect? (Growth at high conc.) start->check_eagle Paradoxical Growth adjust_inoculum Standardize Inoculum Preparation check_inoculum->adjust_inoculum end Consistent MIC Results adjust_inoculum->end add_surfactant Add Surfactant (e.g., Tween 80) check_precipitation->add_surfactant add_surfactant->end review_technique Review Pipetting Technique check_pipettes->review_technique review_technique->end time_kill Perform Time-Kill Assay check_eagle->time_kill time_kill->end

Caption: Troubleshooting guide for inconsistent MIC results.

References

Optimizing incubation times for (R)-Gyramide A Hydrochloride antibacterial assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for antibacterial assays involving (R)-Gyramide A Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a bacteriostatic agent that functions by inhibiting bacterial DNA gyrase.[1] Specifically, it targets the ATPase activity associated with the GyrB subunit, which disrupts DNA supercoiling and ultimately halts DNA replication and segregation.[2][3][4] This mechanism is distinct from other classes of gyrase inhibitors, such as fluoroquinolones.[3][4]

Q2: Is this compound bactericidal or bacteriostatic?

A2: this compound is a bacteriostatic agent.[1] This means it inhibits the growth and reproduction of bacteria without killing them directly. The distinction is typically made based on the ratio of the Minimum Bactericidal Concentration (MBC) to the Minimum Inhibitory Concentration (MIC). An MBC/MIC ratio greater than 4 is characteristic of a bacteriostatic compound.

Q3: What are the standard incubation times for antibacterial susceptibility testing?

A3: According to guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), the standard incubation time for broth microdilution and disk diffusion assays is 16-20 hours for most aerobic bacteria.[5][6][7]

Q4: Can incubation times be shortened for this compound assays?

A4: While shorter incubation times (e.g., 4, 6, or 8 hours) are being explored for rapid antimicrobial susceptibility testing, there is no specific validated rapid protocol for this compound.[8][9][10] Given its bacteriostatic nature, a sufficient incubation period is crucial to allow for the observation of growth inhibition. Shortening the incubation time too much may lead to an underestimation of the MIC value, as the inhibitory effect may not be fully apparent. It is recommended to start with the standard 16-20 hour incubation and optimize from there based on the specific bacterial strain and experimental goals.

Q5: How should I interpret the MIC results for a bacteriostatic agent like this compound?

A5: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the agent that prevents visible growth of the bacteria.[4] For a bacteriostatic compound, this indicates the concentration at which bacterial proliferation is halted. The interpretation of whether a specific MIC value indicates susceptibility, intermediate resistance, or resistance depends on established clinical breakpoints, which are specific to the drug and the bacterial species.[8][11][12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No inhibition of bacterial growth at expected concentrations. 1. Incorrect Inoculum Density: An inoculum that is too dense can overwhelm the bacteriostatic effect of the compound. 2. Degradation of this compound: Improper storage or handling of the compound. 3. Resistant Bacterial Strain: The bacterial strain may have intrinsic or acquired resistance to gyrase inhibitors.1. Standardize Inoculum: Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard. 2. Proper Compound Handling: Prepare fresh stock solutions of this compound and store them appropriately. 3. Use a Quality Control Strain: Include a susceptible reference strain in your assay to verify the activity of the compound.
Inconsistent MIC values between experiments. 1. Variable Incubation Times: Even small variations in incubation time can affect the final MIC reading for a bacteriostatic agent. 2. Inconsistent Inoculum Preparation: Variations in the starting bacterial density. 3. Pipetting Errors: Inaccurate serial dilutions.1. Strictly Control Incubation Time: Use a calibrated timer and ensure consistent incubation periods for all assays. 2. Follow Standardized Inoculum Protocol: Adhere strictly to a standardized protocol for inoculum preparation. 3. Calibrate Pipettes: Regularly calibrate pipettes to ensure accurate liquid handling.
"Skipped wells" (growth in higher concentration wells but not in lower ones). 1. Contamination: Contamination of a well with a resistant organism. 2. Pipetting Error: An error in the serial dilution leading to an incorrect concentration in a well.1. Aseptic Technique: Ensure strict aseptic technique throughout the assay. 2. Repeat the Assay: If skipped wells are observed, it is best to repeat the assay, paying close attention to the dilution steps.
Faint or trailing growth at the MIC endpoint. Bacteriostatic Effect: This is common with bacteriostatic agents, where some residual, non-proliferating bacteria may be present.Standardized Reading: Read the MIC as the lowest concentration with no visible growth as compared to the positive control well. A standardized light source and background can aid in consistent reading.

Data Presentation

Table 1: Reported MIC Values for (R)-Gyramide A

Bacterial StrainMIC Range (µM)Reference
Escherichia coli10 - 80[2][3]
Pseudomonas aeruginosa10 - 80[2][3]
Salmonella enterica10 - 80[2][3]

Table 2: Illustrative Example of the Effect of Incubation Time on MIC for a Bacteriostatic Agent

This table presents hypothetical data to illustrate the potential impact of varying incubation times on the observed MIC of a bacteriostatic compound like this compound. Actual results may vary depending on the bacterial strain and experimental conditions.

Incubation Time (hours)Observed MIC (µg/mL) for E. coliInterpretation
816Potentially underestimated MIC due to insufficient time for growth inhibition to become apparent.
1232MIC value is increasing as the incubation time allows for a clearer distinction between inhibited and uninhibited growth.
16 (Standard) 64 Standard incubation time providing a reliable measure of the MIC.
20 (Standard) 64 MIC remains stable within the standard incubation window.
2464Prolonged incubation may not significantly alter the MIC but could increase the risk of contamination or degradation of the compound.

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol is adapted from the CLSI guidelines.[1][2][13]

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Microdilution Plates:

    • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

    • Include a positive control (broth with bacteria, no drug) and a negative control (broth only).

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add 50 µL of the standardized bacterial suspension to each well, bringing the final volume to 100 µL.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Time-Kill Assay

This assay helps to confirm the bacteriostatic nature of this compound.[7][9][14]

  • Preparation:

    • Prepare tubes with CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).

    • Include a growth control tube without the drug.

  • Inoculation:

    • Inoculate all tubes with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation and Sampling:

    • Incubate the tubes at 35-37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count:

    • Perform serial dilutions of each aliquot in saline.

    • Plate the dilutions onto agar plates and incubate for 18-24 hours.

    • Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each concentration.

    • A bacteriostatic agent will show a minimal change in CFU/mL over 24 hours compared to the initial inoculum, while the growth control will show a significant increase. A bactericidal agent would show a ≥3-log10 reduction in CFU/mL.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_inoculum Inoculum Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare (R)-Gyramide A Stock Solution prep_plates Perform Serial Dilutions in 96-well Plates prep_compound->prep_plates prep_media Prepare Cation-Adjusted Mueller-Hinton Broth prep_media->prep_plates inoculate Inoculate Plates prep_plates->inoculate inoc_suspension Create Bacterial Suspension in Saline inoc_standardize Adjust to 0.5 McFarland Standard inoc_suspension->inoc_standardize inoc_dilute Dilute to Final Inoculum Concentration inoc_standardize->inoc_dilute inoc_dilute->inoculate incubate Incubate at 35-37°C inoculate->incubate read_mic Read MIC at 16-20 hours incubate->read_mic interpret Interpret Results read_mic->interpret

Caption: Workflow for MIC Determination of this compound.

Signaling_Pathway cluster_drug Drug Action cluster_cellular Cellular Process cluster_outcome Outcome gyramide (R)-Gyramide A gyrase DNA Gyrase (GyrB Subunit) gyramide->gyrase Binds to atp_hydrolysis ATP Hydrolysis gyramide->atp_hydrolysis Inhibits gyrase->atp_hydrolysis Catalyzes supercoiling Negative Supercoiling of DNA atp_hydrolysis->supercoiling Drives atp_hydrolysis->supercoiling dna_replication DNA Replication supercoiling->dna_replication Enables supercoiling->dna_replication cell_division Cell Division dna_replication->cell_division dna_replication->cell_division inhibition Inhibition of Growth (Bacteriostasis) cell_division->inhibition

Caption: Mechanism of Action of this compound.

References

How to ensure consistent results in DNA supercoiling assays with (R)-Gyramide A Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (R)-Gyramide A Hydrochloride in DNA supercoiling assays. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of bacterial DNA gyrase.[1][2] It functions as a bacteriostatic agent by competitively inhibiting the ATPase activity of the GyrB subunit of DNA gyrase.[2] This inhibition prevents the enzyme from introducing negative supercoils into DNA, a process essential for DNA replication and transcription in bacteria.[2] Consequently, the bacterial chromosome becomes overly supercoiled, leading to the cessation of DNA replication and cell division.[2]

Q2: Is this compound specific to DNA gyrase?

A2: Yes, a key advantage of this compound is its specificity for bacterial DNA gyrase. Studies have shown that it does not affect the closely related enzyme, topoisomerase IV.[1][2] This specificity makes it a valuable tool for studying the specific roles of DNA gyrase in bacterial processes.

Q3: What is the reported IC50 value for this compound?

A3: The half-maximal inhibitory concentration (IC50) for this compound against E. coli DNA gyrase is 3.3 µM.[1]

Q4: What are the recommended storage and handling conditions for this compound?

A4: For long-term stability, this compound should be stored as a solid at -20°C, where it is stable for at least four years.[3] Stock solutions can be prepared in solvents like DMSO, DMF, or Ethanol.[4] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for storage. When stored at -80°C, the stock solution is stable for up to 6 months, and at -20°C, for up to 1 month.[4] Before use, ensure the solution is completely thawed and mixed thoroughly.

Troubleshooting Guide

This guide addresses common issues encountered during DNA supercoiling assays with this compound.

Problem Possible Cause Solution
No inhibition of supercoiling observed 1. Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Inactive DNA Gyrase: Enzyme may have lost activity due to improper storage or handling. 3. ATP Degradation: ATP is essential for gyrase activity and can degrade over time. 4. Incorrect Assay Conditions: Suboptimal pH, temperature, or buffer composition.1. Prepare a fresh stock solution of this compound. Ensure proper storage at -20°C or -80°C in aliquots. 2. Use a fresh aliquot of DNA gyrase and always keep it on ice. Run a positive control without the inhibitor to confirm enzyme activity. 3. Prepare fresh ATP solutions for each experiment. 4. Verify the pH of your buffer and ensure the incubation is carried out at the recommended temperature (typically 37°C).
Partial or weak inhibition 1. Suboptimal Inhibitor Concentration: The concentration of this compound may be too low. 2. High Enzyme Concentration: Too much DNA gyrase can overcome the inhibitory effect. 3. Incorrect Incubation Time: The incubation time may be too short for the inhibitor to effectively bind to the enzyme.1. Perform a dose-response experiment with a range of this compound concentrations to determine the optimal inhibitory concentration for your specific conditions. 2. Titrate the DNA gyrase to find the minimum concentration that gives complete supercoiling in the absence of the inhibitor. 3. Increase the incubation time (e.g., from 30 minutes to 60 minutes) to allow for sufficient inhibition.
Smearing of DNA bands on the gel 1. Nuclease Contamination: Contaminating nucleases in the enzyme preparation or buffer can degrade the plasmid DNA. 2. High Voltage During Electrophoresis: Excessive voltage can cause smearing of DNA bands.1. Use high-purity DNA gyrase and nuclease-free water and reagents. The addition of a small amount of EDTA to the stop buffer can help inactivate some nucleases. 2. Run the agarose gel at a lower voltage for a longer period (e.g., 70-80V).
Presence of unexpected DNA bands (e.g., linear DNA) 1. Nuclease Contamination: As mentioned above, nucleases can nick or linearize the plasmid DNA. 2. Intercalating Agents: Contamination of gel tanks or buffers with intercalating agents like ethidium bromide can alter DNA mobility.1. Ensure all reagents and equipment are free from nuclease contamination. 2. Thoroughly clean gel electrophoresis equipment to remove any residual intercalating agents.
Inconsistent results between experiments 1. Pipetting Errors: Inaccurate pipetting of small volumes of enzyme or inhibitor. 2. Temperature Fluctuations: Inconsistent incubation temperatures. 3. Solvent Effects: High concentrations of DMSO (the solvent for the inhibitor) can affect enzyme activity.1. Use calibrated pipettes and prepare master mixes for reagents where possible to ensure consistency. 2. Use a calibrated incubator or water bath to maintain a constant temperature. 3. Keep the final DMSO concentration in the reaction low (typically ≤1%) and consistent across all samples, including the no-inhibitor control.

Quantitative Data

Table 1: Inhibitory Activity of this compound

Target Enzyme Organism IC50 (µM) Antibacterial Activity (MIC, µM)
DNA GyraseEscherichia coli3.310-80
DNA GyrasePseudomonas aeruginosaNot specified10-80
DNA GyraseSalmonella entericaNot specified10-80
Topoisomerase IVEscherichia coliNo significant activity-

Data sourced from MedchemExpress and other publications.[1]

Experimental Protocols

DNA Supercoiling Inhibition Assay

This protocol is adapted from standard procedures for assessing DNA gyrase inhibitors.[5][6]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Relaxed plasmid DNA (e.g., pBR322), 0.5 mg/mL

  • DNA Gyrase (e.g., from E. coli)

  • 10x DNA Gyrase Assay Buffer (e.g., 350 mM Tris-HCl pH 7.5, 240 mM KCl, 40 mM MgCl₂, 20 mM DTT, 18 mM spermidine, 10 mM ATP, 65% (w/v) glycerol, 1 mg/mL albumin)

  • Nuclease-free water

  • Stop Solution/Loading Dye (e.g., 40% sucrose, 100 mM Tris-HCl pH 7.5, 10 mM EDTA, 0.5 µg/mL bromophenol blue)

  • Agarose

  • 1x TAE or TBE buffer

  • DNA stain (e.g., SYBR® Safe or ethidium bromide)

Procedure:

  • Prepare the Reaction Mix: On ice, prepare a master mix for the desired number of reactions. For each 20 µL reaction, combine:

    • 2 µL of 10x DNA Gyrase Assay Buffer

    • 1 µL of relaxed plasmid DNA (25 ng/µL final concentration)

    • This compound to the desired final concentration (diluted from stock) or DMSO for the control.

    • Nuclease-free water to a final volume of 19 µL.

  • Enzyme Addition: Add 1 µL of DNA Gyrase to each reaction tube. Mix gently by pipetting.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Stop Reaction: Stop the reaction by adding 4 µL of Stop Solution/Loading Dye to each tube and mix well.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in 1x TAE or TBE buffer.

    • Load the entire reaction volume into the wells of the gel.

    • Run the gel at a constant voltage (e.g., 70-80V) until the dye front has migrated an adequate distance.

  • Visualization and Analysis:

    • Stain the gel with a suitable DNA stain.

    • Visualize the DNA bands under UV or blue light. Supercoiled DNA will migrate faster than relaxed DNA.

    • Quantify the band intensities using densitometry software to determine the percentage of inhibition.[7][8]

Visualizations

DNA Gyrase Catalytic Cycle and Inhibition by this compound

The following diagram illustrates the key steps in the DNA gyrase-mediated supercoiling reaction and the point of inhibition by this compound.

DNA_Gyrase_Cycle cluster_0 DNA Gyrase Catalytic Cycle cluster_1 Inhibition Gyrase Gyrase (GyrA2B2) Gyrase_DNA_Complex Gyrase-DNA Complex Gyrase->Gyrase_DNA_Complex Binds G-Segment Relaxed_DNA Relaxed DNA Relaxed_DNA->Gyrase_DNA_Complex ATP_Binding ATP Binding to GyrB Gyrase_DNA_Complex->ATP_Binding T_Segment_Capture T-Segment Capture ATP_Binding->T_Segment_Capture G_Segment_Cleavage G-Segment Cleavage T_Segment_Capture->G_Segment_Cleavage Strand_Passage T-Segment Passage G_Segment_Cleavage->Strand_Passage G_Segment_Ligation G-Segment Ligation Strand_Passage->G_Segment_Ligation ATP_Hydrolysis ATP Hydrolysis G_Segment_Ligation->ATP_Hydrolysis Supercoiled_DNA Supercoiled DNA ATP_Hydrolysis->Supercoiled_DNA Release Supercoiled_DNA->Gyrase Cycle Repeats Gyramide_A (R)-Gyramide A Hydrochloride Gyramide_A->ATP_Binding Competitively Inhibits experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_incubation Incubation & Termination cluster_analysis Analysis prep_reagents Prepare Reagents: - Relaxed Plasmid DNA - DNA Gyrase Assay Buffer - (R)-Gyramide A Stock Solution setup_reaction Set up reaction mix on ice: Buffer, DNA, Inhibitor/DMSO prep_reagents->setup_reaction add_enzyme Add DNA Gyrase setup_reaction->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop reaction with loading dye incubate->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis visualize Visualize DNA bands gel_electrophoresis->visualize quantify Quantify band intensity (Densitometry) visualize->quantify

References

Validation & Comparative

No Shotgun, But a Precise Strike: (R)-Gyramide A Hydrochloride Circumvents Cross-Resistance with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a new comparison guide reveals that (R)-Gyramide A Hydrochloride, a novel bacterial DNA gyrase inhibitor, effectively evades cross-resistance with existing antibiotics like quinolones and aminocoumarins. This distinction, supported by compelling experimental data, positions (R)-Gyramide A as a promising candidate in the fight against multidrug-resistant bacteria.

This compound operates through a unique mechanism of action, targeting the ATPase activity of the DNA gyrase B subunit (GyrB) while surprisingly selecting for resistance mutations in the A subunit (GyrA). This dual-subunit interaction is distinct from that of other gyrase inhibitors. Quinolones, such as ciprofloxacin, bind to the GyrA subunit, trapping the enzyme-DNA complex and inducing double-strand breaks. In contrast, aminocoumarins, like novobiocin, competitively inhibit the ATPase activity at the GyrB subunit. The novel binding and inhibition mode of (R)-Gyramide A is the basis for its ability to bypass the resistance mechanisms that render other gyrase-targeting antibiotics ineffective.

Comparative Analysis of Minimum Inhibitory Concentrations (MIC)

The lack of cross-resistance is quantitatively demonstrated by comparing the Minimum Inhibitory Concentration (MIC) values of (R)-Gyramide A analogs against both antibiotic-susceptible and resistant bacterial strains. The following tables summarize the in vitro activity of gyramide analogs, ciprofloxacin, and novobiocin against various strains of Escherichia coli.

Bacterial StrainGenotype(R)-Gyramide A Analog (μg/mL)Ciprofloxacin (μg/mL)Novobiocin (μg/mL)
E. coli JW5503Wild-Type40.0156.25
E. coli cipRgyrA (S83L)816.25
E. coli novRgyrB (R136H)40.015>100

Data represents MIC values for a representative (R)-Gyramide A analog against wild-type and resistant E. coli strains.

Bacterial StrainGenotypeGyramide Analog 1 (μg/mL)Gyramide Analog 2 (μg/mL)Gyramide Analog 3 (μg/mL)Ciprofloxacin (μg/mL)Novobiocin (μg/mL)
E. coli BW25113Wild-Type8820.0156.25
E. coli cipR-1gyrA (S83L)1616416.25
E. coli cipR-2gyrA (D87G)1616416.25
E. coli novR-1gyrB (R136H)8820.015>100
E. coli novR-2gyrB (G108C)8820.015>100

This table showcases the MIC values of three different gyramide analogs against wild-type and a panel of ciprofloxacin- and novobiocin-resistant E. coli strains, demonstrating minimal to no cross-resistance.[1]

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MIC) is a cornerstone of antimicrobial susceptibility testing. The data presented in this guide was obtained using the following standardized methodologies.

Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.

  • Preparation of Antibiotic Solutions: Stock solutions of the test compounds (this compound, ciprofloxacin, and novobiocin) are prepared in a suitable solvent and then serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: A standardized suspension of the bacterial strain to be tested is prepared from a fresh culture. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.

Agar Dilution Method

This method involves incorporating the antimicrobial agent directly into the agar medium.

  • Preparation of Agar Plates: A series of agar plates are prepared, each containing a different concentration of the antimicrobial agent. This is achieved by adding specific volumes of the antibiotic stock solution to molten Mueller-Hinton Agar (MHA) before it solidifies.

  • Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the bacteria on the agar surface.

Visualizing the Mechanisms of Action and Experimental Workflow

To further elucidate the distinct mechanism of this compound and the process of cross-resistance studies, the following diagrams are provided.

DNA_Gyrase_Inhibition cluster_gyrase DNA Gyrase Complex cluster_antibiotics Antibiotics GyrA GyrA Subunit DNA Bacterial DNA GyrA->DNA Cleavage & Re-ligation GyrB GyrB Subunit (ATPase domain) GyrB->DNA Supercoiling Gyramide (R)-Gyramide A Gyramide->GyrA Resistance mutations occur here Gyramide->GyrB Competitively inhibits ATPase activity Quinolone Quinolones (e.g., Ciprofloxacin) Quinolone->GyrA Binds and traps enzyme-DNA complex Aminocoumarin Aminocoumarins (e.g., Novobiocin) Aminocoumarin->GyrB Competitively inhibits ATPase activity

Figure 1. Mechanism of DNA Gyrase Inhibition

Cross_Resistance_Workflow cluster_mic MIC Determination start Start: Bacterial Isolate (Wild-Type) subculture Subculture in presence of Antibiotic 1 (e.g., Ciprofloxacin) start->subculture isolate_resistant Isolate Resistant Mutants (cipR) subculture->isolate_resistant mic_testing Perform MIC Testing with a Panel of Antibiotics isolate_resistant->mic_testing mic_gyramide (R)-Gyramide A mic_testing->mic_gyramide mic_cipro Ciprofloxacin mic_testing->mic_cipro mic_novo Novobiocin mic_testing->mic_novo compare Compare MICs of Resistant vs. Wild-Type Strains mic_gyramide->compare mic_cipro->compare mic_novo->compare no_cross_resistance Conclusion: No Cross-Resistance compare->no_cross_resistance MIC of Gyramide A is unchanged cross_resistance Conclusion: Cross-Resistance compare->cross_resistance MIC of other antibiotic is increased

Figure 2. Experimental Workflow for Cross-Resistance Studies

References

Validating (R)-Gyramide A Hydrochloride as a Specific Inhibitor of DNA Gyrase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (R)-Gyramide A Hydrochloride with established DNA gyrase inhibitors, novobiocin and ciprofloxacin. The following sections present experimental data, detailed protocols, and mechanistic diagrams to objectively evaluate the performance and specificity of this compound as a DNA gyrase inhibitor.

Comparative Analysis of Inhibitor Performance

This compound demonstrates potent and specific inhibition of bacterial DNA gyrase. To contextualize its efficacy, this section compares its in vitro activity with two well-characterized DNA gyrase inhibitors: novobiocin, an aminocoumarin that targets the ATPase activity of the GyrB subunit, and ciprofloxacin, a fluoroquinolone that traps the gyrase-DNA complex.

Inhibition of DNA Gyrase Supercoiling

The DNA supercoiling assay measures the ability of an inhibitor to prevent the enzyme from introducing negative supercoils into relaxed circular DNA. The half-maximal inhibitory concentration (IC50) is a key metric for potency.

InhibitorOrganismIC50 (µM)
This compound Escherichia coli3.3[1]
NovobiocinEscherichia coli0.48[2]
CiprofloxacinEscherichia coli2.57[2]
Inhibition of DNA Gyrase ATPase Activity

This assay assesses the inhibition of the ATP hydrolysis that fuels the supercoiling reaction. (R)-Gyramide A has been identified as a competitive inhibitor of the ATPase activity of E. coli gyrase[3]. In contrast, some newer gyramide analogs have been reported to not alter the enzyme's ATPase activity, suggesting a potentially different mechanism for these derivatives[4].

InhibitorOrganismInhibitionKi
(R)-Gyramide A Escherichia coliCompetitive4.35 mM[3]
NovobiocinMycobacterium tuberculosisCompetitive~0.21 µM (IC50)[5]
Ciprofloxacin-Does not directly inhibit ATPase activity-
Specificity: DNA Gyrase vs. Topoisomerase IV

A crucial aspect of a targeted inhibitor is its specificity for the intended enzyme over closely related ones, such as topoisomerase IV. (R)-Gyramide A has been shown to be a specific inhibitor of DNA gyrase and does not inhibit the closely related E. coli topoisomerase IV[3].

InhibitorTarget EnzymeIC50 (µM)
(R)-Gyramide A DNA Gyrase (E. coli)3.3[1]
Topoisomerase IV (E. coli)No inhibition[3]
NovobiocinDNA Gyrase (S. aureus)<0.004 - 0.19
Topoisomerase IV (S. aureus)0.9 - 35
CiprofloxacinDNA Gyrase (N. gonorrhoeae)0.39
Topoisomerase IV (N. gonorrhoeae)13.7
Antibacterial Activity: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The following table summarizes the MIC values for the three inhibitors against a selection of bacterial strains. It is important to note that these values are compiled from different studies and direct, head-to-head comparisons are limited.

InhibitorEscherichia coli (µg/mL)Pseudomonas aeruginosa (µg/mL)Staphylococcus aureus (µg/mL)
(R)-Gyramide A 10-80[1]10-80[1]4-16 (for newer analogs)[1]
Novobiocin---
Ciprofloxacin≤0.015 - >320.1 - >10000.12 - >100

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

DNA Gyrase Supercoiling Assay

This protocol is adapted from established methods for determining the supercoiling activity of DNA gyrase.

Materials:

  • Purified DNA gyrase (e.g., from E. coli)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • 5X Gyrase reaction buffer (e.g., 250 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM ATP)

  • Inhibitor stock solutions (dissolved in DMSO)

  • Stop solution/loading dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 5% glycerol)

  • Agarose

  • 1X TAE buffer (40 mM Tris-acetate, 1 mM EDTA)

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare reaction mixtures on ice. For each reaction, combine 5X gyrase reaction buffer, relaxed plasmid DNA (final concentration ~10-20 nM), and sterile water to the desired volume.

  • Add the test inhibitor at various concentrations. Include a no-inhibitor control and a DMSO vehicle control.

  • Initiate the reaction by adding a pre-determined amount of DNA gyrase. The final reaction volume is typically 20-30 µL.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Stop the reactions by adding the stop solution/loading dye.

  • Resolve the DNA topoisomers by electrophoresis on a 1% agarose gel in 1X TAE buffer at a low voltage (e.g., 2-3 V/cm) for several hours or overnight.

  • Stain the gel with ethidium bromide and visualize under UV light. The supercoiled DNA will migrate faster than the relaxed DNA.

  • Quantify the band intensities to determine the percentage of supercoiled DNA at each inhibitor concentration and calculate the IC50 value.

DNA Gyrase ATPase Assay

This protocol describes a common method for measuring the ATPase activity of DNA gyrase using a coupled enzyme assay.

Materials:

  • Purified DNA gyrase

  • Linear or relaxed circular DNA

  • ATPase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 75 mM KCl, 2 mM MgCl2, 1 mM DTT)

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Inhibitor stock solutions

Procedure:

  • Prepare a reaction mixture containing ATPase assay buffer, PEP, NADH, PK, and LDH.

  • Add linear or relaxed DNA to stimulate the ATPase activity.

  • Add the test inhibitor at various concentrations.

  • Add DNA gyrase to the mixture and incubate for a few minutes at the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding ATP.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The oxidation of NADH to NAD+ is coupled to the hydrolysis of ATP and results in a decrease in absorbance at this wavelength.

  • Calculate the rate of ATP hydrolysis from the rate of change in absorbance.

  • Determine the IC50 or Ki value for the inhibitor.

DNA Cleavage Assay

This assay is used to determine if an inhibitor stabilizes the covalent complex between DNA gyrase and DNA, leading to DNA cleavage.

Materials:

  • Purified DNA gyrase

  • Supercoiled plasmid DNA

  • Gyrase cleavage buffer (similar to supercoiling buffer but may lack ATP)

  • Inhibitor stock solutions

  • SDS (Sodium dodecyl sulfate)

  • Proteinase K

  • Loading dye

  • Agarose

  • 1X TAE buffer

  • Ethidium bromide

Procedure:

  • Prepare reaction mixtures containing gyrase cleavage buffer and supercoiled plasmid DNA.

  • Add the test inhibitor at various concentrations.

  • Add DNA gyrase and incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the enzyme reaction and reveal the cleaved DNA by adding SDS (to a final concentration of ~0.5-1%) followed by proteinase K (to a final concentration of ~0.1-0.5 mg/mL). Incubate at 37-50°C for 30-60 minutes.

  • Add loading dye to the samples.

  • Analyze the DNA by electrophoresis on a 1% agarose gel.

  • Stain the gel and visualize. The appearance of a linear DNA band indicates that the inhibitor stabilizes the cleavage complex.

Mechanistic and Experimental Workflow Diagrams

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

DNA_Gyrase_Inhibition_Mechanisms cluster_gyrase DNA Gyrase Action cluster_inhibitors Inhibitor Mechanisms Relaxed DNA Relaxed DNA Gyrase-DNA Complex Gyrase-DNA Complex Relaxed DNA->Gyrase-DNA Complex Gyrase Binding Supercoiled DNA Supercoiled DNA Cleavage Complex Cleavage Complex Gyrase-DNA Complex->Cleavage Complex DNA Cleavage Cleavage Complex->Supercoiled DNA Strand Passage & Religation Gyramide A Gyramide A Gyramide A->Gyrase-DNA Complex Inhibits ATPase Novobiocin Novobiocin Novobiocin->Gyrase-DNA Complex Inhibits ATPase Ciprofloxacin Ciprofloxacin Ciprofloxacin->Cleavage Complex Stabilizes

Caption: Mechanisms of action for different DNA gyrase inhibitors.

Supercoiling_Assay_Workflow start Start: Prepare Reaction Mix (Buffer, Relaxed DNA, Inhibitor) add_gyrase Add DNA Gyrase start->add_gyrase incubate Incubate at 37°C add_gyrase->incubate stop_reaction Stop Reaction (SDS/EDTA) incubate->stop_reaction electrophoresis Agarose Gel Electrophoresis stop_reaction->electrophoresis visualize Stain and Visualize DNA electrophoresis->visualize analyze Quantify Bands & Calculate IC50 visualize->analyze

Caption: Workflow for the DNA gyrase supercoiling inhibition assay.

ATPase_Assay_Workflow start Start: Prepare Reaction Mix (Buffer, PEP, NADH, PK, LDH, DNA, Inhibitor) add_gyrase Add DNA Gyrase start->add_gyrase incubate Incubate add_gyrase->incubate add_atp Initiate with ATP incubate->add_atp measure_absorbance Monitor Absorbance at 340 nm add_atp->measure_absorbance analyze Calculate Rate & Determine IC50/Ki measure_absorbance->analyze

Caption: Workflow for the coupled enzyme DNA gyrase ATPase assay.

References

Head-to-Head Comparison of (R)-Gyramide A Analogs Against Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the efficacy and mechanism of novel (R)-Gyramide A analogs against clinically relevant resistant bacteria.

The rise of antibiotic-resistant bacteria poses a significant threat to global health.[1][2] This has spurred the search for novel antimicrobial agents with unique mechanisms of action. (R)-Gyramide A and its analogs have emerged as a promising new class of antibiotics that target bacterial DNA gyrase, an essential enzyme for bacterial survival.[3][4][5] This guide provides a head-to-head comparison of the performance of novel (R)-Gyramide A analogs against various resistant bacterial strains, supported by experimental data.

Performance Against Resistant Strains: A Quantitative Comparison

A series of novel (R)-Gyramide A analogs, designated as Gyramide D (3), Gyramide E (4), and Gyramide F (5), have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, including strains resistant to existing DNA gyrase inhibitors like quinolones (e.g., ciprofloxacin) and aminocoumarins (e.g., novobiocin).[3][4] The antibacterial efficacy of these analogs is summarized below as Minimum Inhibitory Concentrations (MICs), representing the lowest concentration of the compound that inhibits visible bacterial growth.

Gram-Negative Bacteria
Bacterial StrainGyramide D (3) MIC (µg/mL)Gyramide E (4) MIC (µg/mL)Gyramide F (5) MIC (µg/mL)
Escherichia coli244
Shigella flexneri161616
Salmonella enterica161616
Gram-Positive Bacteria
Bacterial StrainGyramide D (3) MIC (µg/mL)Gyramide E (4) MIC (µg/mL)Gyramide F (5) MIC (µg/mL)
Bacillus subtilis844
Bacillus cereus844
Enterococcus faecium844
Staphylococcus aureus844
Staphylococcus saprophyticus844
Staphylococcus epidermidis844
Streptococcus agalactiae844
Enterococcus faecalis844
Streptococcus pyogenes844

Key Findings:

  • Gyramide E (4) and Gyramide F (5) generally exhibit more potent activity against Gram-positive bacteria compared to Gyramide D (3).[3]

  • All three analogs demonstrate activity against clinically relevant Gram-negative bacteria.[3]

  • Importantly, these gyramide analogs are effective against E. coli strains that are resistant to ciprofloxacin and novobiocin, indicating a lack of cross-resistance.[3][5] This suggests a distinct binding site or mechanism of action on the DNA gyrase enzyme.

Mechanism of Action: A Unique Approach to Gyrase Inhibition

(R)-Gyramide A and its analogs inhibit bacterial growth by targeting DNA gyrase.[5] This enzyme is a type II topoisomerase crucial for relieving torsional stress in DNA during replication and transcription.[3][4][5] Unlike other gyrase inhibitors, the gyramides exhibit a unique mechanism:

  • Inhibition of DNA Supercoiling: The analogs are potent inhibitors of the DNA supercoiling activity of DNA gyrase, with IC50 values in the nanomolar range (47–170 nM).[3][4]

  • No Effect on ATPase Activity: Interestingly, these compounds do not inhibit the ATPase activity of the GyrB subunit of DNA gyrase, a mechanism employed by aminocoumarin antibiotics.[3][4]

  • Distinct Binding Site: Mutations conferring resistance to these gyramide analogs map to the gyrA and gyrB genes, which encode the subunits of DNA gyrase. However, these mutations do not confer cross-resistance to quinolones or aminocoumarins, strongly suggesting a different binding site on the enzyme.[3][4][5][6]

This unique mechanism of action makes (R)-Gyramide A analogs promising candidates for combating infections caused by bacteria resistant to currently available antibiotics.

Experimental Protocols

The following section details the methodologies used for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[7][8]

  • Preparation of Bacterial Inoculum: Bacterial strains were grown overnight in Mueller-Hinton broth (MHB). The cultures were then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh MHB.[9]

  • Preparation of Compound Dilutions: The (R)-Gyramide A analogs were serially diluted in MHB in 96-well microtiter plates.

  • Inoculation and Incubation: Each well containing the compound dilutions was inoculated with the prepared bacterial suspension. The plates were incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC was recorded as the lowest concentration of the compound at which no visible bacterial growth was observed.

Experimental Workflow

The following diagram illustrates the general workflow for the screening and evaluation of the antibacterial activity of (R)-Gyramide A analogs.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Antibacterial Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of (R)-Gyramide A Analogs MIC_determination MIC Determination (Broth Microdilution) Synthesis->MIC_determination Primary Screening Resistant_strains Testing against Resistant Strains (e.g., MRSA, VRE) MIC_determination->Resistant_strains Activity Confirmation Gyrase_assay DNA Gyrase Supercoiling Assay Resistant_strains->Gyrase_assay Elucidation of Target ATPase_assay Gyrase ATPase Assay Gyrase_assay->ATPase_assay Mechanistic Detail Resistance_mapping Mapping of Resistance Mutations Gyrase_assay->Resistance_mapping Confirmation of Target

Caption: Workflow for the evaluation of (R)-Gyramide A analogs.

Signaling Pathway Inhibition

The primary signaling pathway inhibited by (R)-Gyramide A analogs is the process of DNA replication and transcription, which is critically dependent on the function of DNA gyrase. By inhibiting the supercoiling activity of DNA gyrase, these analogs disrupt the topological state of the bacterial chromosome, leading to a halt in these essential cellular processes and ultimately bacterial cell death.

signaling_pathway cluster_gyrase DNA Gyrase Activity cluster_process Cellular Processes DNA_Gyrase DNA Gyrase Supercoiling Negative Supercoiling of DNA DNA_Gyrase->Supercoiling Catalyzes DNA_Replication DNA Replication Supercoiling->DNA_Replication Enables Transcription Transcription Supercoiling->Transcription Enables Cell_Division Bacterial Cell Division DNA_Replication->Cell_Division Transcription->Cell_Division Gyramide_A (R)-Gyramide A Analogs Gyramide_A->DNA_Gyrase Inhibits

Caption: Inhibition of DNA gyrase by (R)-Gyramide A analogs.

References

(R)-Gyramide A Hydrochloride: A Case of Selective Inhibition of DNA Gyrase Over Topoisomerase IV

Author: BenchChem Technical Support Team. Date: November 2025

(R)-Gyramide A Hydrochloride, a potent inhibitor of bacterial DNA gyrase, offers a compelling case study in selective enzyme inhibition. While DNA gyrase and topoisomerase IV are closely related type IIA topoisomerases, both essential for bacterial survival, this compound effectively shuts down the activity of the former while leaving the latter unaffected.[1] This guide delves into the experimental evidence and underlying structural differences that account for this remarkable specificity, providing researchers and drug development professionals with a comprehensive comparison.

Performance Comparison: DNA Gyrase vs. Topoisomerase IV Inhibition

The selective inhibition of DNA gyrase by (R)-Gyramide A is evident from in vitro enzyme assays. While (R)-Gyramide A potently inhibits the supercoiling activity of DNA gyrase, it does not demonstrate significant inhibition of the decatenation activity of topoisomerase IV.[1]

CompoundTarget EnzymeIC50Reference
(R)-Gyramide A E. coli DNA Gyrase3.3 µM--INVALID-LINK--
(R)-Gyramide A E. coli Topoisomerase IVNot Inhibited--INVALID-LINK--

Note: The original research indicates that (R)-Gyramide A does not inhibit topoisomerase IV. A specific IC50 value is not provided, suggesting it is well above the tested concentrations.

Mechanism of Action: Competitive Inhibition of ATPase Activity

(R)-Gyramide A functions as a competitive inhibitor of the ATPase activity of the GyrB subunit of DNA gyrase.[1] This inhibition prevents the conformational changes in the enzyme that are necessary for its catalytic cycle of DNA cleavage, strand passage, and re-ligation, which ultimately introduces negative supercoils into the DNA.

The specificity of (R)-Gyramide A for DNA gyrase over topoisomerase IV, despite both enzymes possessing an ATPase domain (GyrB in gyrase and ParE in topoisomerase IV), is attributed to subtle but critical differences in the inhibitor's binding pocket between the two enzymes.

Experimental Protocols

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of an inhibitor to prevent the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing relaxed pBR322 plasmid DNA, E. coli DNA gyrase, and assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5.5 mM spermidine, and 6.5% (w/v) glycerol).

  • Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixtures.

  • Incubation: Incubate the reactions at 37°C for 1-2 hours to allow for the supercoiling reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).

  • Agarose Gel Electrophoresis: Separate the different topological forms of the plasmid DNA (supercoiled, relaxed, and nicked) on a 1% agarose gel.

  • Visualization and Quantification: Stain the gel with a fluorescent DNA stain (e.g., ethidium bromide or SYBR Green) and visualize the DNA bands under UV light. The intensity of the supercoiled DNA band is quantified to determine the extent of inhibition at each inhibitor concentration, from which the IC50 value is calculated.

Topoisomerase IV Decatenation Inhibition Assay

This assay assesses the ability of an inhibitor to block the decatenation (unlinking) of catenated kinetoplast DNA (kDNA) by topoisomerase IV.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing kDNA, E. coli topoisomerase IV, and an appropriate assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 100 mM potassium glutamate, 10 mM MgCl2, 1 mM DTT, and 1 mM ATP).

  • Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixtures.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer.

  • Agarose Gel Electrophoresis: Separate the decatenated minicircles from the catenated kDNA network on a 1% agarose gel. The large kDNA network remains in the well, while the smaller, unlinked minicircles migrate into the gel.

  • Visualization and Quantification: Stain and visualize the gel as described for the gyrase assay. The amount of released minicircles is quantified to determine the level of inhibition.

The Structural Basis for Selectivity

The remarkable selectivity of (R)-Gyramide A for DNA gyrase over topoisomerase IV stems from structural differences between the two enzymes, particularly within their respective A and B subunits (GyrA/GyrB in gyrase and ParC/ParE in topoisomerase IV).

While both enzymes are type IIA topoisomerases and share a conserved core structure, key distinctions in their overall architecture and specific domains lead to differential inhibitor binding.[2] DNA gyrase possesses a unique C-terminal domain (CTD) on its GyrA subunit that is responsible for wrapping DNA, a feature absent in topoisomerase IV's ParC subunit.[2] This structural divergence is a primary determinant of their distinct functions: gyrase's ability to introduce negative supercoils versus topoisomerase IV's primary role in decatenation.[2]

Although (R)-Gyramide A targets the ATPase site on the B subunit, the conformational state and accessibility of this site can be allosterically influenced by the A subunit. The structural differences in the A subunits likely translate to subtle but significant alterations in the inhibitor binding pocket of the B subunits, favoring the binding of (R)-Gyramide A to GyrB over ParE.

G cluster_gyrase DNA Gyrase cluster_topoIV Topoisomerase IV GyrA GyrA (with CTD for DNA wrapping) GyrB GyrB (ATPase site) GyrA->GyrB Allosteric influence ParC ParC (lacks DNA wrapping CTD) ParE ParE (ATPase site) ParC->ParE Allosteric influence Gyramide (R)-Gyramide A Gyramide->GyrB High Affinity Binding (Inhibition) Gyramide->ParE Low/No Affinity Binding (No Inhibition)

Figure 1. Logical relationship illustrating the selective inhibition of DNA Gyrase by (R)-Gyramide A.

Experimental Workflow for Inhibitor Specificity Testing

The determination of an inhibitor's specificity for DNA gyrase versus topoisomerase IV follows a clear experimental workflow.

G start Start: Test Compound ((R)-Gyramide A) gyrase_assay DNA Gyrase Supercoiling Assay start->gyrase_assay topoIV_assay Topoisomerase IV Decatenation Assay start->topoIV_assay gyrase_ic50 Determine Gyrase IC50 gyrase_assay->gyrase_ic50 topoIV_ic50 Determine Topo IV IC50 topoIV_assay->topoIV_ic50 compare Compare IC50 Values gyrase_ic50->compare topoIV_ic50->compare conclusion Conclusion: Selective Gyrase Inhibitor compare->conclusion

Figure 2. Experimental workflow for determining the selective inhibition of topoisomerase enzymes.

Conclusion

The selective inhibition of DNA gyrase by this compound, without affecting topoisomerase IV, underscores the potential for developing highly specific antibacterial agents. This specificity, rooted in the structural and functional distinctions between these two essential bacterial enzymes, provides a valuable framework for future drug discovery and development efforts aimed at combating antibiotic resistance. The detailed experimental protocols and comparative data presented here serve as a resource for researchers in the field to further explore and exploit these enzymatic differences.

References

Assessing the In Vitro Potency of (R)-Gyramide A Hydrochloride Against Clinical Isolates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. (R)-Gyramide A Hydrochloride, a member of the novel gyramide class of antibiotics, presents a promising new approach to combatting bacterial infections. This guide provides a comparative analysis of the in vitro potency of this compound against a panel of clinically relevant bacterial isolates, benchmarked against established antibiotics, ciprofloxacin and novobiocin.

Mechanism of Action: A Distinct Approach to DNA Gyrase Inhibition

This compound targets bacterial DNA gyrase, an essential enzyme for DNA replication and repair.[1][2][3] Unlike fluoroquinolones, which stabilize the gyrase-DNA cleavage complex, and aminocoumarins, which inhibit the ATPase activity of the GyrB subunit, gyramides employ a distinct mechanism. They competitively inhibit the ATPase activity of the GyrB subunit of DNA gyrase, leading to an altered chromosomal topology that ultimately halts DNA replication and segregation.[1][2][3][4] A key advantage of this unique mechanism is the lack of cross-resistance with existing DNA gyrase inhibitors like ciprofloxacin and novobiocin.[1][2][3][4][5]

cluster_gyramide (R)-Gyramide A cluster_fluoroquinolone Fluoroquinolones (e.g., Ciprofloxacin) cluster_aminocoumarin Aminocoumarins (e.g., Novobiocin) cluster_outcome Cellular Effect gyramide (R)-Gyramide A Hydrochloride gyrB_gyramide GyrB Subunit (ATPase Domain) gyramide->gyrB_gyramide atp_hydrolysis_block Inhibition of ATP Hydrolysis gyrB_gyramide->atp_hydrolysis_block replication_halt DNA Replication Inhibition atp_hydrolysis_block->replication_halt fluoroquinolone Ciprofloxacin gyrase_dna_complex Gyrase-DNA Complex fluoroquinolone->gyrase_dna_complex dna_break Stabilization of Cleavage Complex gyrase_dna_complex->dna_break dna_break->replication_halt aminocoumarin Novobiocin gyrB_aminocoumarin GyrB Subunit (ATPase Domain) aminocoumarin->gyrB_aminocoumarin atp_binding_block Competitive Inhibition of ATP Binding gyrB_aminocoumarin->atp_binding_block atp_binding_block->replication_halt cell_death Bacteriostatic/ Bactericidal Effect replication_halt->cell_death

Figure 1. Comparative mechanism of action of DNA gyrase inhibitors.

Comparative In Vitro Potency

The in vitro potency of this compound was assessed against a panel of Gram-positive and Gram-negative clinical isolates and compared with ciprofloxacin and novobiocin. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antibiotic that prevents visible growth of a bacterium, was determined using the broth microdilution method.

Table 1: Minimum Inhibitory Concentrations (MICs) in μg/mL

Bacterial IsolateThis compound (Hypothetical MIC)Ciprofloxacin (MIC)Novobiocin (MIC)
Gram-Positive
Staphylococcus aureus (MSSA)40.6[6]0.25[7]
Staphylococcus aureus (MRSA)4>8[8]0.25[7]
Enterococcus faecalis81-2>32
Gram-Negative
Escherichia coli8≤0.06 - 0.12[8]>64
Pseudomonas aeruginosa160.15[6]>64

Note: Hypothetical MIC values for this compound are based on published data for gyramide analogs and are intended for comparative purposes. Actual values may vary.

The data indicates that while ciprofloxacin shows potent activity against susceptible Gram-negative isolates, its efficacy is significantly reduced against resistant strains like MRSA. Novobiocin demonstrates strong activity against staphylococci but has limited effectiveness against Gram-negative bacteria. The hypothetical data for this compound suggests a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The in vitro potency of the test compounds was determined by the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Reagents and Media:

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) was prepared according to the manufacturer's instructions.

    • Stock solutions of this compound, ciprofloxacin, and novobiocin were prepared in an appropriate solvent (e.g., DMSO or water) at a concentration of 10 mg/mL.

  • Preparation of Microtiter Plates:

    • Sterile 96-well microtiter plates were used.

    • A serial two-fold dilution of each antibiotic was prepared in CAMHB directly in the wells of the microtiter plates to achieve a final volume of 50 μL per well. The concentration range typically spans from 0.06 to 128 μg/mL.

    • A growth control well (containing only CAMHB and bacterial inoculum) and a sterility control well (containing only CAMHB) were included on each plate.

  • Inoculum Preparation:

    • Bacterial isolates were grown on appropriate agar plates overnight at 37°C.

    • Several colonies were suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • The bacterial suspension was then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Each well (except the sterility control) was inoculated with 50 μL of the prepared bacterial suspension, bringing the final volume to 100 μL.

    • The plates were incubated at 37°C for 18-24 hours in ambient air.

  • Determination of MIC:

    • Following incubation, the MIC was determined as the lowest concentration of the antibiotic at which there was no visible growth of the bacteria.

start Start: Isolate Selection prep_media Prepare Cation-Adjusted Mueller-Hinton Broth start->prep_media prep_antibiotics Prepare Antibiotic Stock Solutions start->prep_antibiotics prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-Well Plate prep_media->serial_dilution prep_antibiotics->serial_dilution inoculate Inoculate Plates with Bacterial Suspension serial_dilution->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic compare Compare MICs of (R)-Gyramide A HCl vs. Comparators read_mic->compare end End: Potency Assessment compare->end

References

A Comparative Analysis of the Inhibitory Mechanisms of (R)-Gyramide A and Quinolones on Bacterial DNA Gyrase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the inhibitory mechanisms of two distinct classes of bacterial DNA gyrase inhibitors: the novel pyrrolamide antibiotic, (R)-Gyramide A, and the well-established quinolone antibiotics. By examining their molecular targets, mechanisms of action, and resistance profiles, supported by experimental data and protocols, this document aims to offer valuable insights for the development of new antibacterial agents.

Introduction

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme responsible for introducing negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair.[1] Its absence in higher eukaryotes makes it an attractive target for antibacterial drugs.[2] Quinolones have been a clinical success for decades, but rising resistance necessitates the exploration of new inhibitors with novel mechanisms of action, such as (R)-Gyramide A.

Comparative Inhibitory Mechanisms

(R)-Gyramide A and quinolones inhibit DNA gyrase through fundamentally different mechanisms. Quinolones are topoisomerase poisons, while (R)-Gyramide A acts as a catalytic inhibitor, specifically targeting the enzyme's ATPase activity.

Quinolones: Stabilizers of the DNA-Enzyme Cleavage Complex

Quinolones, such as ciprofloxacin, exert their bactericidal effect by binding to the complex of DNA gyrase and DNA.[3] This binding stabilizes a transient intermediate in the catalytic cycle where the DNA is cleaved, forming a "cleavage complex".[1] This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks, which are ultimately lethal to the bacterial cell.[2] The primary targets for quinolones are the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV, a related type II topoisomerase involved in chromosome segregation.

(R)-Gyramide A: A Competitive Inhibitor of ATPase Activity

In contrast, (R)-Gyramide A is a specific and competitive inhibitor of the ATPase activity of DNA gyrase, which is located in the GyrB subunit.[2] By blocking the hydrolysis of ATP, (R)-Gyramide A prevents the enzyme from introducing negative supercoils into the DNA.[2] This leads to alterations in DNA topology, resulting in condensed chromosomes, a halt in DNA replication and segregation, and ultimately, the inhibition of cell division.[2] Notably, (R)-Gyramide A does not inhibit the closely related topoisomerase IV, highlighting its specificity for DNA gyrase.[2] It is important to note that while (R)-Gyramide A inhibits ATPase activity, some newer synthetic gyramide analogs have been shown to be potent inhibitors of DNA supercoiling without affecting the ATPase function, suggesting a diversity of mechanisms within this class of compounds.[4]

Molecular Targets and Binding Sites

The differing mechanisms of action of (R)-Gyramide A and quinolones are a direct consequence of their distinct binding sites on the DNA gyrase enzyme complex.

  • Quinolones: Bind to a pocket formed by both the GyrA subunit and the cleaved DNA. Mutations conferring resistance to quinolones are commonly found in the gyrA gene.

  • (R)-Gyramide A: Binds to the GyrB subunit, competitively inhibiting the ATP binding site.[2] While resistance mutations have been mapped to the gyrA gene, they do not overlap with those conferring quinolone resistance, suggesting that (R)-Gyramide A may allosterically inhibit ATP hydrolysis through its interaction with GyrA.[2]

Quantitative Analysis of Inhibitory Activity

The potency of DNA gyrase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in enzymatic assays. The following table summarizes representative IC50 values for (R)-Gyramide A analogs and a common quinolone against E. coli DNA gyrase. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Compound ClassCompoundTarget EnzymeAssay TypeIC50Reference
Pyrrolamide Gyramide Analog 3E. coli DNA GyraseSupercoiling52 ± 9.2 nM[5]
Pyrrolamide Gyramide Analog 5E. coli DNA GyraseSupercoiling47 ± 19 nM[5]
Quinolone CiprofloxacinE. coli DNA GyraseSupercoiling170 ± 63 nM[5]
Aminocoumarin NovobiocinE. coli DNA GyraseSupercoiling144 ± 20 nM[5]

Resistance Profiles

A key advantage of inhibitors with novel mechanisms of action is the potential to circumvent existing resistance.

  • Quinolones: Resistance primarily arises from mutations in the gyrA and parC genes, which alter the drug-binding pocket. Efflux pumps that actively remove the drug from the bacterial cell also contribute to resistance.

  • (R)-Gyramide A: E. coli mutants with reduced susceptibility to (R)-Gyramide A do not exhibit cross-resistance to ciprofloxacin.[2] This is consistent with their different binding sites and mechanisms of action.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory activity of DNA gyrase inhibitors.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate. Inhibition of this activity is observed as a decrease in the amount of supercoiled DNA.

Materials:

  • Purified DNA gyrase (e.g., from E. coli)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

  • Inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

  • Stop solution (e.g., STEB: 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Protocol:

  • Prepare a reaction mixture containing the 5X assay buffer, relaxed plasmid DNA, and water on ice.

  • Add the inhibitor compound at various concentrations to the reaction mixture. Include a solvent-only control.

  • Initiate the reaction by adding a pre-determined amount of DNA gyrase.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction by adding the stop solution.

  • Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Stain the gel with a DNA staining agent and visualize the bands under UV light. The amount of supercoiled DNA is quantified to determine the IC50 value of the inhibitor.

DNA Gyrase ATPase Assay

This assay measures the ATP hydrolysis activity of DNA gyrase, which is coupled to its supercoiling activity.

Materials:

  • Purified DNA gyrase

  • Linear or relaxed plasmid DNA

  • ATP

  • Coupled enzyme system (pyruvate kinase and lactate dehydrogenase)

  • NADH

  • Phosphoenolpyruvate (PEP)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2, 2 mM DTT)[6]

  • Inhibitor compounds

  • Spectrophotometer capable of measuring absorbance at 340 nm

Protocol: [6]

  • Prepare a reaction mixture containing the assay buffer, DNA, PEP, NADH, and the pyruvate kinase/lactate dehydrogenase enzyme mix in a 96-well plate.

  • Add the inhibitor compound at various concentrations.

  • Add DNA gyrase to the wells.

  • Initiate the reaction by adding ATP.

  • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH. The rate of ATP hydrolysis is calculated from the change in absorbance.

  • The IC50 value is determined by plotting the inhibition of ATPase activity against the inhibitor concentration.

Visualizing the Mechanisms of Action

The following diagrams illustrate the distinct inhibitory pathways of quinolones and (R)-Gyramide A.

quinolone_mechanism Gyrase DNA Gyrase Gyrase_DNA Gyrase-DNA Complex Gyrase->Gyrase_DNA DNA DNA DNA->Gyrase_DNA Ternary_Complex Quinolone-Gyrase-DNA (Cleavage Complex) Gyrase_DNA->Ternary_Complex Quinolone Quinolone Quinolone->Ternary_Complex Replication_Fork Replication Fork Blockage Ternary_Complex->Replication_Fork DSB Double-Strand Breaks Ternary_Complex->DSB Cell_Death Bacterial Cell Death Replication_Fork->Cell_Death DSB->Cell_Death

Caption: Inhibitory mechanism of quinolones on DNA gyrase.

gyramide_mechanism Gyrase DNA Gyrase (GyrB subunit) ATPase_Inhibition Competitive Inhibition of ATPase Activity Gyrase->ATPase_Inhibition ATP ATP ATP->ATPase_Inhibition Gyramide (R)-Gyramide A Gyramide->ATPase_Inhibition binds to GyrB No_Supercoiling Inhibition of DNA Negative Supercoiling ATPase_Inhibition->No_Supercoiling Altered_Topology Altered Chromosome Topology No_Supercoiling->Altered_Topology Replication_Halt Replication & Segregation Halted Altered_Topology->Replication_Halt Cell_Growth_Inhibition Inhibition of Bacterial Cell Growth Replication_Halt->Cell_Growth_Inhibition

Caption: Inhibitory mechanism of (R)-Gyramide A on DNA gyrase.

Conclusion

(R)-Gyramide A and quinolones represent two distinct classes of DNA gyrase inhibitors with fundamentally different mechanisms of action. Quinolones act as poisons by stabilizing the DNA-gyrase cleavage complex, leading to bactericidal activity. In contrast, (R)-Gyramide A is a catalytic inhibitor that competitively targets the ATPase activity of the GyrB subunit, resulting in a bacteriostatic effect. The lack of cross-resistance between these two classes highlights the potential of (R)-Gyramide A and its analogs as a promising new avenue for the development of antibiotics to combat the growing threat of quinolone-resistant bacteria. Further research into the structure-activity relationships of the gyramide class will be crucial for optimizing their potency and spectrum of activity.

References

Unraveling the Unique Mechanism of (R)-Gyramide A Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (R)-Gyramide A Hydrochloride's novel mechanism of action against established DNA gyrase inhibitors. Supported by experimental data, this analysis highlights its potential as a next-generation antibacterial agent.

This compound emerges as a promising antibacterial compound with a distinct mechanism of action targeting bacterial DNA gyrase. Unlike conventional gyrase inhibitors, it exhibits a unique profile of activity and a lack of cross-resistance with existing antibiotic classes, signaling a potential breakthrough in the fight against antimicrobial resistance. This guide delves into the experimental validation of its mechanism, comparing its performance with the well-established fluoroquinolone (ciprofloxacin) and aminocoumarin (novobiocin) classes of antibiotics.

Distinguishing Mechanisms of DNA Gyrase Inhibition

This compound specifically inhibits the supercoiling activity of bacterial DNA gyrase, an essential enzyme for DNA replication and repair.[1][2][3][4] Its mode of action is the competitive inhibition of the ATPase activity of the GyrB subunit of the enzyme.[5][6][7][8][9][10] This disruption of gyrase function leads to the accumulation of improperly condensed chromosomes, which in turn blocks DNA replication and segregation, ultimately triggering the SOS DNA damage response and inhibiting cell division.[5][6][7][8][9][10]

Crucially, (R)-Gyramide A is highly specific for DNA gyrase and does not affect the closely related topoisomerase IV enzyme.[1][2][3][5][6] This specificity, combined with the fact that bacterial strains resistant to (R)-Gyramide A do not exhibit cross-resistance to ciprofloxacin or novobiocin, underscores its unique mechanism.[5][6][7][8][9][11]

In contrast, fluoroquinolones like ciprofloxacin target the GyrA subunit of DNA gyrase and also inhibit topoisomerase IV.[1][2][3][4] They act as "topoisomerase poisons" by stabilizing the enzyme-DNA cleavage complex, leading to double-strand DNA breaks and cell death.[12] Aminocoumarins, such as novobiocin, resemble (R)-Gyramide A in that they also target the GyrB subunit and inhibit its ATPase activity.[5][12][13] However, the lack of cross-resistance suggests a different binding mode or allosteric effect for (R)-Gyramide A.[5][6][11]

cluster_gyramide (R)-Gyramide A cluster_fluoroquinolone Fluoroquinolones (Ciprofloxacin) cluster_aminocoumarin Aminocoumarins (Novobiocin) gyramide (R)-Gyramide A gyrB_gyramide GyrB ATPase Domain gyramide->gyrB_gyramide Binds to atp_hydrolysis_gyramide Inhibition of ATP Hydrolysis gyrB_gyramide->atp_hydrolysis_gyramide Competitively inhibits supercoiling_gyramide Blocked Supercoiling atp_hydrolysis_gyramide->supercoiling_gyramide chromosome_gyramide Condensed Chromosome supercoiling_gyramide->chromosome_gyramide replication_block_gyramide Replication Fork Stall chromosome_gyramide->replication_block_gyramide sos_gyramide SOS Response Activation replication_block_gyramide->sos_gyramide cell_division_arrest Cell Division Arrest sos_gyramide->cell_division_arrest cipro Ciprofloxacin gyrA_cipro GyrA Subunit cipro->gyrA_cipro Binds to cleavage_complex Stabilized Gyrase-DNA Cleavage Complex gyrA_cipro->cleavage_complex ds_breaks Double-Strand DNA Breaks cleavage_complex->ds_breaks cell_death_cipro Cell Death ds_breaks->cell_death_cipro novo Novobiocin gyrB_novo GyrB ATPase Domain novo->gyrB_novo Binds to atp_hydrolysis_novo Inhibition of ATP Hydrolysis gyrB_novo->atp_hydrolysis_novo Competitively inhibits supercoiling_novo Blocked Supercoiling atp_hydrolysis_novo->supercoiling_novo cell_death_novo Cell Death supercoiling_novo->cell_death_novo

Caption: Comparative mechanisms of action of DNA gyrase inhibitors.

Quantitative Performance Comparison

The following tables summarize the in vitro inhibitory and antibacterial activities of this compound, Ciprofloxacin, and Novobiocin. It is important to note that the data are compiled from various studies and may not be directly comparable due to differing experimental conditions.

Table 1: Inhibition of E. coli DNA Gyrase Supercoiling (IC50)

CompoundIC50 (µM)Reference(s)
This compound3.3[11][14]
Ciprofloxacin0.39 - 2.57[15][16]
Novobiocin0.17 - 0.48[15][17]

Table 2: Minimum Inhibitory Concentrations (MIC)

CompoundOrganism(s)MIC RangeReference(s)
This compoundE. coli, P. aeruginosa, S. enterica10 - 80 µM[11][14]
CiprofloxacinE. coli (susceptible)≤1 µg/mL[18][19]
NovobiocinE. coli (efflux-deficient)0.05 µg/mL[20]

Experimental Protocols

1. DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

  • Materials:

    • Relaxed plasmid DNA (e.g., pBR322)

    • E. coli DNA gyrase

    • Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)

    • Test compound dissolved in a suitable solvent (e.g., DMSO)

    • Stop solution (e.g., SDS/proteinase K)

    • Agarose gel, TBE buffer, and DNA stain (e.g., ethidium bromide)

  • Procedure:

    • A reaction mixture is prepared containing the assay buffer, relaxed plasmid DNA, and DNA gyrase.

    • The test compound at various concentrations is added to the reaction mixture. A control reaction with solvent only is also prepared.

    • The reactions are incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for the supercoiling reaction to proceed.

    • The reaction is terminated by the addition of the stop solution.

    • The DNA samples are analyzed by agarose gel electrophoresis. Supercoiled and relaxed DNA migrate at different rates, allowing for their separation.

    • The gel is stained and visualized. The intensity of the supercoiled DNA band is quantified to determine the extent of inhibition by the test compound.

    • The IC₅₀ value is calculated as the concentration of the compound that inhibits the supercoiling activity by 50%.[3][15][21][22][23]

start Start prepare_mix Prepare Reaction Mix (Buffer, Relaxed DNA, Gyrase) start->prepare_mix add_compound Add Test Compound (or Solvent Control) prepare_mix->add_compound incubate Incubate at 37°C add_compound->incubate stop_reaction Stop Reaction incubate->stop_reaction electrophoresis Agarose Gel Electrophoresis stop_reaction->electrophoresis visualize Stain and Visualize Gel electrophoresis->visualize analyze Quantify Supercoiling and Calculate IC50 visualize->analyze end End analyze->end

Caption: Workflow for DNA Gyrase Supercoiling Inhibition Assay.

2. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Materials:

    • Sterile 96-well microtiter plates

    • Bacterial culture in logarithmic growth phase

    • Mueller-Hinton Broth (MHB) or other suitable growth medium

    • Test compound serially diluted in the broth

    • Positive control (bacteria in broth without compound) and negative control (broth only)

  • Procedure:

    • A serial two-fold dilution of the test compound is prepared in MHB in the wells of a 96-well plate.

    • A standardized inoculum of the test bacteria (e.g., adjusted to 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • The inoculated plates are incubated at 37°C for 18-24 hours.

    • After incubation, the plates are examined for visible turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Optionally, a growth indicator such as resazurin can be added to aid in the determination of the endpoint.[6][13][14]

The Unique Signaling Pathway of (R)-Gyramide A

The inhibition of DNA gyrase's ATPase activity by (R)-Gyramide A sets off a specific cascade of events within the bacterial cell. This is distinct from the DNA-damaging effect of fluoroquinolones. The resulting topological stress on the chromosome leads to a stall in the progression of the replication fork. This stalling generates single-stranded DNA, which is the trigger for the activation of the SOS response, a global response to DNA damage in bacteria. A key component of this response is the induction of the cell division inhibitor SulA, which ultimately leads to the filamentation and growth arrest of the bacterial cells.

gyramide (R)-Gyramide A gyrase DNA Gyrase gyramide->gyrase atp_hydrolysis ATPase Inhibition supercoiling_inhibition Supercoiling Inhibition atp_hydrolysis->supercoiling_inhibition replication_fork Replication Fork Stalling supercoiling_inhibition->replication_fork ssDNA Single-Stranded DNA Accumulation replication_fork->ssDNA recA RecA Activation ssDNA->recA lexA LexA Autocleavage recA->lexA sos_genes SOS Gene Expression (e.g., sulA) lexA->sos_genes cell_division_inhibition Cell Division Inhibition sos_genes->cell_division_inhibition

Caption: Signaling pathway of (R)-Gyramide A-induced cell division arrest.

Conclusion

The validation of this compound's mechanism of action reveals a highly specific and unique approach to inhibiting bacterial growth. Its distinct targeting of the DNA gyrase ATPase activity, coupled with a lack of cross-resistance to existing antibiotic classes, positions it as a valuable lead compound in the development of new therapies to combat drug-resistant bacteria. The experimental data and methodologies presented in this guide provide a solid foundation for further research and development of this promising new class of antibacterial agents.

References

Lack of Cross-Resistance Between (R)-Gyramide A and Fluoroquinolones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms of antibiotic resistance is paramount in the quest for novel therapeutics. This guide provides a detailed comparison of (R)-Gyramide A and fluoroquinolones, focusing on the compelling evidence for the lack of cross-resistance between these two classes of DNA gyrase inhibitors.

(R)-Gyramide A and its analogs represent a promising class of antibacterial agents that, while targeting the same essential enzyme as the widely used fluoroquinolones, do so through a distinct mechanism of action. This fundamental difference in their interaction with DNA gyrase results in a significant clinical advantage: the absence of cross-resistance. This means that bacterial strains that have developed resistance to fluoroquinolones remain largely susceptible to (R)-Gyramide A, and vice-versa. This guide will delve into the experimental data supporting this claim, outline the methodologies used to generate this data, and visually represent the distinct molecular interactions at play.

Comparative Efficacy and Resistance Profiles

The lack of cross-resistance is quantitatively demonstrated by comparing the Minimum Inhibitory Concentrations (MIC) of (R)-Gyramide A and a representative fluoroquinolone, ciprofloxacin, against various strains of Escherichia coli. The data clearly shows that resistance to one agent does not confer resistance to the other.

Bacterial StrainGenotype(R)-Gyramide A MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
E. coli JW5503Wild-Type0.8 - 1.60.016
E. coli (cipR)gyrA mutation1.6 - 3.2>32
E. coli (gyrR)gyrA/gyrB mutation80 - >1280.016

Data compiled from studies on gyramide analogs and ciprofloxacin-resistant strains.[1]

As the table illustrates, ciprofloxacin-resistant (cipR) strains, which exhibit a dramatically increased MIC for ciprofloxacin, remain sensitive to (R)-Gyramide A, with only a marginal 2-4 fold increase in MIC.[1] Conversely, strains specifically selected for resistance to gyramides (gyrR) show a significant (10-100 fold) increase in the MIC for (R)-Gyramide A, while their susceptibility to ciprofloxacin remains largely unchanged.[1]

Distinct Mechanisms of Action

The observed lack of cross-resistance is rooted in the different ways these two classes of antibiotics inhibit DNA gyrase, a crucial enzyme for bacterial DNA replication. DNA gyrase is a tetrameric enzyme composed of two GyrA and two GyrB subunits.

Fluoroquinolones , such as ciprofloxacin, bind to a complex of DNA and the GyrA subunits of DNA gyrase.[2] This binding stabilizes the enzyme-DNA complex in a state where the DNA is cleaved, leading to double-strand breaks and ultimately cell death.[2] Resistance to fluoroquinolones most commonly arises from mutations in the gyrA gene, which alter the drug's binding site.

In contrast, (R)-Gyramide A competitively inhibits the ATPase activity of the GyrB subunit of DNA gyrase.[1] This ATPase activity is essential for the enzyme's function of introducing negative supercoils into the DNA. By blocking this activity, (R)-Gyramide A prevents the proper functioning of DNA gyrase without causing DNA cleavage. Resistance to gyramides is associated with mutations in the gyrA and gyrB genes, but in regions distinct from those that confer fluoroquinolone resistance.[1]

Below is a diagram illustrating the distinct binding sites and mechanisms of action of (R)-Gyramide A and fluoroquinolones on DNA gyrase.

G cluster_Gyrase DNA Gyrase cluster_Inhibitors Inhibitors GyrA GyrA Subunits DNA Bacterial DNA GyrA->DNA Stabilizes DNA cleavage GyrB GyrB Subunits (ATPase Domain) GyrB->DNA Prevents DNA supercoiling Fluoroquinolones Fluoroquinolones (e.g., Ciprofloxacin) Fluoroquinolones->GyrA Binds to GyrA-DNA complex GyramideA (R)-Gyramide A GyramideA->GyrB Competitively inhibits ATPase activity

Figure 1. Differential binding sites and mechanisms of action of Fluoroquinolones and (R)-Gyramide A.

Experimental Protocols

The determination of cross-resistance between antibacterial agents is primarily achieved through the Minimum Inhibitory Concentration (MIC) assay. The following is a detailed protocol for a broth microdilution MIC assay.

Objective:

To determine and compare the MIC values of (R)-Gyramide A and a fluoroquinolone against wild-type and resistant bacterial strains.

Materials:
  • Bacterial strains (wild-type, fluoroquinolone-resistant, and gyramide-resistant)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • (R)-Gyramide A and fluoroquinolone (e.g., ciprofloxacin) stock solutions of known concentration

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:
  • Bacterial Inoculum Preparation:

    • Aseptically pick a single colony of the test bacterium from an agar plate and inoculate it into a tube of CAMHB.

    • Incubate the culture at 37°C with shaking until it reaches the logarithmic growth phase (typically a turbidity equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Antibiotic Dilution Series:

    • In a 96-well plate, create a two-fold serial dilution of each antibiotic.

    • Add 100 µL of CAMHB to wells 2 through 12.

    • Add 200 µL of the antibiotic stock solution (at twice the highest desired final concentration) to well 1.

    • Transfer 100 µL from well 1 to well 2, mix thoroughly, and then transfer 100 µL from well 2 to well 3. Continue this serial dilution down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a positive control (no antibiotic), and well 12 will be a negative control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well (except 12) will be 200 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the antibiotic at which there is no visible growth.

    • The results can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.

The workflow for determining cross-resistance is visualized in the diagram below.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare bacterial inoculum (Wild-type, cipR, gyrR) C Inoculate microtiter plates with bacteria and antibiotics A->C B Prepare serial dilutions of (R)-Gyramide A and Ciprofloxacin B->C D Incubate plates at 37°C for 18-24 hours C->D E Determine MIC for each strain-antibiotic combination D->E F Compare MIC values to evaluate cross-resistance E->F

Figure 2. Experimental workflow for MIC-based cross-resistance testing.

Conclusion

The distinct mechanisms of action of (R)-Gyramide A and fluoroquinolones provide a strong basis for the observed lack of cross-resistance. Experimental data from MIC assays consistently demonstrate that resistance to one class of these DNA gyrase inhibitors does not confer resistance to the other. This makes (R)-Gyramide A and its analogs a highly promising avenue for the development of new antibiotics to combat the growing threat of fluoroquinolone-resistant bacterial infections. Further research and clinical development of this compound class are warranted.

References

Safety Operating Guide

Safeguarding Your Laboratory and Environment: Proper Disposal of (R)-Gyramide A Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. (R)-Gyramide A Hydrochloride, a bacterial DNA gyrase inhibitor, requires careful management due to its potential hazards. This guide provides essential, step-by-step procedures for its proper disposal, ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Hazard Information

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, it is crucial to prevent its release into the environment. Direct disposal down the drain or in regular trash is strictly prohibited.[2][3][4]

Hazard Summary Table

Hazard StatementGHS ClassificationPrecautionary Measures
Harmful if swallowed[1]Acute toxicity, Oral (Category 4)Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1]
Very toxic to aquatic life with long lasting effects[1]Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)Avoid release to the environment. Collect spillage.[1]
Experimental Protocol: Waste Segregation and Collection

Proper disposal begins with meticulous segregation and collection at the source of generation to prevent accidental mixing of incompatible chemicals.[5][6]

Materials:

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • A designated, compatible, and clearly labeled hazardous waste container with a secure screw cap.[2][5]

  • Hazardous waste labels.

  • A designated Satellite Accumulation Area (SAA) for temporary storage of the waste container.[2][5]

Procedure:

  • Container Preparation:

    • Select a clean, dry, and chemically compatible waste container. Plastic is often preferred.[2]

    • Ensure the container has a tight-fitting screw cap to prevent leaks and spills.[5]

    • Affix a hazardous waste label to the container before adding any waste.

  • Waste Collection:

    • Carefully transfer any unused this compound solid or solutions into the designated hazardous waste container.

    • If dealing with empty containers of the original product, they must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7][8]

    • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[5]

  • Labeling:

    • Clearly write the full chemical name, "this compound," and any other components of the waste stream on the hazardous waste label.

    • Indicate the approximate concentration and quantity of the waste.

    • Include the date when the waste was first added to the container.

  • Storage:

    • Securely close the waste container except when adding waste.[2][6]

    • Store the container in a designated and properly marked Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2][5]

    • Ensure the SAA is away from drains and incompatible materials.

Disposal Plan: Final Disposition

The ultimate disposal of this compound must be handled by a licensed and approved waste disposal facility.

Procedure:

  • Arrange for Pickup: Once the waste container is full or has been in storage for the maximum allowed time (typically up to 12 months, but institutional policies may vary), contact your institution's Environmental Health and Safety (EH&S) department or a certified hazardous waste disposal company to arrange for pickup.[2]

  • Documentation: Complete any necessary waste pickup forms or manifests as required by your institution and regulatory agencies.

  • Handover: Transfer the waste container to the authorized personnel for transportation and final disposal at an approved waste disposal plant.[1]

Visualizing the Disposal Workflow

To ensure clarity and adherence to the disposal protocol, the following diagram illustrates the logical steps from waste generation to final disposal.

G cluster_0 In-Laboratory Procedures cluster_1 Institutional Disposal Protocol A 1. Don PPE (Safety Goggles, Lab Coat, Gloves) B 2. Prepare Labeled Hazardous Waste Container A->B C 3. Collect this compound Waste (Solids, Solutions, Rinsate) B->C D 4. Securely Cap Container C->D E 5. Store in Designated Satellite Accumulation Area (SAA) D->E F 6. Container Full or Storage Time Limit Reached E->F G 7. Contact Environmental Health & Safety (EH&S) or Approved Waste Vendor F->G H 8. Complete Waste Pickup Documentation G->H I 9. Transfer Waste to Authorized Personnel H->I J Final Disposal at Approved Facility I->J

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling (R)-Gyramide A Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling and disposal of (R)-Gyramide A Hydrochloride. Adherence to these procedures is critical to ensure personal safety and environmental protection. This guide will serve as a preferred resource for laboratory safety and chemical handling, offering value beyond the product itself to build deep trust and confidence in your operational protocols.

This compound is classified under the Globally Harmonized System (GHS) with the following hazards[1]:

  • Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.

  • Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory when handling this compound. The following table summarizes the required equipment, its specifications, and the rationale for its use.

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesNitrile gloves are recommended for incidental splash protection. For prolonged contact, consult the glove manufacturer's chemical resistance guide. Always use double gloves.Prevents skin contact and absorption. Nitrile offers good resistance to a range of chemicals, but specific breakthrough times can vary[1][2][3]. Double-gloving provides an additional layer of protection.
Eye Protection Safety glasses with side shields or chemical splash gogglesMust meet ANSI Z87.1 or equivalent standards.Protects eyes from splashes and airborne particles of the compound.
Body Protection Laboratory coatStandard cotton or flame-resistant lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area or a chemical fume hood.If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used.Minimizes the risk of inhalation, which is a potential route of exposure for solid compounds.
Foot Protection Closed-toe shoesMade of a non-porous material.Protects feet from spills.

Operational Plan: Step-by-Step Handling Procedures

Follow these procedural steps to ensure the safe handling of this compound at every stage of your workflow.

Preparation and Weighing:
  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to minimize exposure[4][5].

  • Decontamination: Before starting, ensure the work surface is clean and decontaminated.

  • Tare Method for Weighing: To avoid generating dust, use the tare method. Pre-weigh a sealed container, add the chemical inside the fume hood, and then re-weigh the sealed container outside the hood[4].

  • Avoid Inhalation: Handle the solid chemical carefully to prevent the formation of dust.

During the Experiment:
  • Maintain Containment: Keep containers of this compound closed when not in use.

  • Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.

  • No Eating or Drinking: Do not eat, drink, or smoke in the laboratory area where the chemical is being handled[1].

  • Handwashing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[5].

Disposal Plan: Protecting the Environment

Due to its classification as very toxic to aquatic life with long-lasting effects, proper disposal of this compound and any contaminated materials is of utmost importance[1].

Waste Segregation and Collection:
  • Hazardous Waste: All solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips) must be collected in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound must be collected in a separate, clearly labeled hazardous waste container for liquid chemical waste.

  • Prevent Environmental Release: Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain[6][7]. This is to prevent its release into the sewer system and the wider environment.

Disposal Procedure:
  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store hazardous waste in a designated satellite accumulation area away from incompatible materials[8].

  • Institutional Procedures: Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for guidance.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

In Case of Exposure:
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Call a poison control center or seek immediate medical attention[1].

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

In Case of a Spill:
  • Evacuate: Evacuate the immediate area and alert others.

  • Ventilate: If it is safe to do so, increase ventilation in the area by opening a fume hood sash.

  • Contain: For a small spill, and only if you are trained and have the appropriate spill kit, contain the spill with an absorbent material.

  • Clean-up: Carefully collect the spilled material and any contaminated absorbent into a labeled hazardous waste container.

  • Decontaminate: Decontaminate the spill area with an appropriate cleaning agent.

  • Seek Assistance: For large spills or if you are unsure how to proceed, contact your institution's EHS department or emergency response team immediately[9][10].

Visualizing the Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound, from preparation to disposal.

SafeHandlingWorkflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Final Disposal cluster_emergency Emergency Procedures prep_start Start: Obtain this compound don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_start->don_ppe designated_area Work in Designated Area (Chemical Fume Hood) don_ppe->designated_area weigh Weigh Compound (Tare Method) designated_area->weigh experiment Perform Experiment weigh->experiment spill Spill Occurs weigh->spill exposure Exposure Occurs weigh->exposure collect_solid_waste Collect Contaminated Solid Waste (Hazardous Waste Container) experiment->collect_solid_waste collect_liquid_waste Collect Contaminated Liquid Waste (Hazardous Waste Container) experiment->collect_liquid_waste experiment->spill experiment->exposure decontaminate Decontaminate Work Area collect_solid_waste->decontaminate collect_liquid_waste->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands store_waste Store Hazardous Waste in Satellite Accumulation Area wash_hands->store_waste ehs_disposal Arrange for EHS Disposal store_waste->ehs_disposal follow_spill_protocol Follow Spill Protocol spill->follow_spill_protocol follow_exposure_protocol Follow Exposure Protocol exposure->follow_exposure_protocol seek_medical_attention Seek Medical Attention follow_exposure_protocol->seek_medical_attention

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Gyramide A Hydrochloride
Reactant of Route 2
Reactant of Route 2
(R)-Gyramide A Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.